molecular formula C9H6BrNO B1342523 4-Bromoisoquinolin-3-ol CAS No. 36963-50-5

4-Bromoisoquinolin-3-ol

Cat. No.: B1342523
CAS No.: 36963-50-5
M. Wt: 224.05 g/mol
InChI Key: POFWHUZLFZOBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisoquinolin-3-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFWHUZLFZOBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611586
Record name 4-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36963-50-5
Record name 4-Bromo-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36963-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, mechanisms, and experimental protocols related to 4-Bromoisoquinolin-3-ol. Due to its existence in a tautomeric equilibrium with the more stable 4-bromoisoquinolin-1(2H)-one, the synthesis of this compound is intrinsically linked to the synthesis of its keto form. This guide will focus on the most prominent and contemporary methods for constructing this molecular scaffold, with a particular emphasis on a palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides.

Tautomerism: this compound and 4-Bromoisoquinolin-1(2H)-one

The core of understanding the synthesis of this compound lies in recognizing its tautomeric relationship with 4-bromoisoquinolin-1(2H)-one. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. In this case, the equilibrium between the aromatic alcohol (enol form) and the non-aromatic amide (keto form) is a key consideration. While the enol form, this compound, is the requested compound, the keto form, 4-bromoisoquinolin-1(2H)-one, is generally the more stable and readily isolable tautomer in related heterocyclic systems. The synthetic routes detailed below lead to the formation of the isoquinolinone (keto) structure, which exists in equilibrium with the desired isoquinolinol (enol) form.

Figure 1: Tautomeric equilibrium between 4-bromoisoquinolin-1(2H)-one and this compound.

Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynyl Benzyl Azides

A highly effective and selective method for the synthesis of the 4-bromoisoquinolinone scaffold involves the palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides. This approach offers a direct route to the core structure with the bromine atom incorporated at the 4-position.

General Reaction Scheme

The overall transformation involves the reaction of a 2-alkynyl benzyl azide in the presence of a palladium catalyst, a bromine source, and an additive in a suitable solvent system. The reaction proceeds via an electrocyclic reaction to yield the 4-bromoisoquinolin-1(2H)-one.[1]

G start 2-Alkynyl Benzyl Azide product 4-Bromoisoquinolin-1(2H)-one start->product 80°C reagents PdBr2 (catalyst) CuBr2 (bromine source) HOAc (additive) H2O ClCH2CH2Cl (solvent) reagents->product

Figure 2: General workflow for the palladium-catalyzed synthesis of 4-bromoisoquinolin-1(2H)-one.
Proposed Reaction Mechanism

The mechanism for this palladium-catalyzed cyclization is believed to proceed through several key steps. Initially, the palladium catalyst coordinates with the alkyne moiety of the 2-alkynyl benzyl azide. This is followed by an intramolecular attack of the azide onto the activated alkyne, leading to the formation of a six-membered ring intermediate. Subsequent release of dinitrogen (N₂) and incorporation of bromine from the bromine source leads to the formation of the 4-bromoisoquinolinone product. The presence of water in the reaction mixture is crucial for the formation of the isoquinolinone product.

mechanism cluster_0 Catalytic Cycle A Pd(II) Catalyst B Coordination with 2-Alkynyl Benzyl Azide A->B C Intramolecular Cyclization B->C D Nitrogen Extrusion C->D E Vinylpalladium Intermediate D->E F Bromination & Hydrolysis E->F G Product Release & Catalyst Regeneration F->G G->A H 4-Bromoisoquinolin-1(2H)-one G->H

Figure 3: Proposed mechanism for the palladium-catalyzed synthesis of 4-bromoisoquinolin-1(2H)-one.
Quantitative Data from Literature

The following table summarizes the reaction conditions and yields for the synthesis of various 3-substituted-4-bromoisoquinolin-1(2H)-ones as reported in the literature.[1][2]

EntryR¹ SubstituentCatalyst (mol%)Bromine SourceAdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenylPdBr₂ (5)CuBr₂ (3 equiv)HOAc (2 equiv)ClCH₂CH₂Cl/H₂O (50:1)802283
2o-TolylPdBr₂ (5)CuBr₂ (3 equiv)HOAc (2 equiv)ClCH₂CH₂Cl/H₂O (50:1)802038
3p-MethoxyphenylPdBr₂ (5)CuBr₂ (3 equiv)HOAc (2 equiv)ClCH₂CH₂Cl/H₂O (50:1)802042
4p-NitrophenylPdBr₂ (5)CuBr₂ (3 equiv)HOAc (2 equiv)ClCH₂CH₂Cl/H₂O (50:1)803481
52-ThiophenylPdBr₂ (5)CuBr₂ (3 equiv)HOAc (2 equiv)ClCH₂CH₂Cl/H₂O (50:1)802276

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the starting material (2-alkynyl benzyl azide) and the final product (4-bromoisoquinolin-1(2H)-one).

Synthesis of 2-Alkynyl Benzyl Azides (General Procedure)

The synthesis of the 2-alkynyl benzyl azide precursors is a critical first step. While various methods exist, a common route involves the Sonogashira coupling of a terminal alkyne with an ortho-halo benzyl halide, followed by azidation.

experimental_workflow_start cluster_workflow Synthesis of 2-Alkynyl Benzyl Azide A Start: o-Halo Benzyl Halide & Terminal Alkyne B Sonogashira Coupling (Pd/Cu catalysis) A->B C Intermediate: 2-Alkynyl Benzyl Halide B->C D Azidation (Sodium Azide) C->D E Product: 2-Alkynyl Benzyl Azide D->E

Figure 4: Experimental workflow for the synthesis of 2-alkynyl benzyl azide.

Protocol: A detailed, specific protocol for the synthesis of a particular 2-alkynyl benzyl azide would depend on the specific starting materials. Researchers should consult relevant literature for precise conditions for their desired substrate.

Synthesis of 3-Phenyl-4-bromoisoquinolin-1(2H)-one[2]

This protocol is adapted from a published patent and provides a specific example of the palladium-catalyzed cyclization.

Materials:

  • o-Phenylethynyl benzyl azide (0.3 mmol)

  • Palladium bromide (PdBr₂) (1 mol%)

  • Copper bromide (CuBr₂) (0.3 mmol)

  • Acetic acid (HOAc) (0.3 mmol)

  • 1,2-Dichloroethane (5 mL)

  • Water (0.1 mL)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Silica gel (200-300 mesh)

Procedure:

  • To a reaction flask, add o-phenylethynyl benzyl azide (0.3 mmol), palladium bromide (1 mol%), copper bromide (0.3 mmol), acetic acid (0.3 mmol), 1,2-dichloroethane (5 mL), and water (0.1 mL).

  • Stir the mixture at 60°C for 22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter.

  • Wash the filtrate twice with water and once with saturated brine.

  • Extract the aqueous layer three times with 15 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.

  • Filter the mixture and concentrate the filtrate by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent.

  • The final product, 3-phenyl-4-bromoisoquinolin-1(2H)-one, is obtained as a white solid (isolated yield: 83%).

Conclusion

The synthesis of this compound is most practically achieved through the synthesis of its stable tautomer, 4-bromoisoquinolin-1(2H)-one. The palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides represents a robust and selective method for constructing this important heterocyclic core. This guide provides the fundamental knowledge, including reaction mechanisms, quantitative data, and detailed experimental protocols, to enable researchers in the fields of medicinal chemistry and drug development to effectively synthesize and utilize this valuable chemical entity. Further investigation into the factors governing the tautomeric equilibrium could open new avenues for the selective synthesis and application of the enol form.

References

The Untapped Potential of 4-Bromoisoquinolin-3-ol Derivatives: A Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] While extensive research has explored various substituted isoquinolines, the specific subclass of 4-Bromoisoquinolin-3-ol derivatives remains a largely uncharted territory in drug discovery. This technical guide aims to synthesize the current understanding of closely related isoquinoline and quinoline derivatives to highlight the potential therapeutic applications of this underexplored chemical space and to provide a framework for future research endeavors.

Due to the limited availability of specific biological data for this compound derivatives in the public domain, this guide will draw upon structure-activity relationships and biological findings from analogous brominated quinoline and isoquinoline compounds. This approach will provide valuable insights into the probable biological activities and potential mechanisms of action for this novel class of compounds.

Anticipated Biological Activities: An Extrapolation from Related Scaffolds

The strategic placement of a bromine atom at the C4 position and a hydroxyl group at the C3 position of the isoquinoline core is expected to impart unique physicochemical properties that could translate into significant biological activities. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[3]

Based on the activities of structurally similar compounds, this compound derivatives are hypothesized to exhibit a range of pharmacological effects, including:

  • Anticancer Activity: Numerous brominated quinoline and isoquinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3][4][5][6] The planar isoquinoline ring system can intercalate with DNA, a potential mechanism for antitumor activity.[3]

  • Enzyme Inhibition: The isoquinoline scaffold is a recognized pharmacophore for targeting various enzymes. Derivatives have shown inhibitory activity against kinases, topoisomerases, and other enzymes implicated in disease pathways.[7][8] The specific substitution pattern of this compound may confer selectivity towards particular enzyme targets.

  • Antimicrobial Activity: The increased lipophilicity imparted by the bromine atom could enhance the ability of these compounds to penetrate bacterial cell membranes, suggesting potential as antibacterial agents.[3]

A Framework for Future Investigation: Experimental Protocols

To unlock the therapeutic potential of this compound derivatives, a systematic biological evaluation is essential. The following experimental protocols, commonly employed for related compounds, provide a robust starting point for researchers.

Table 1: Key Experimental Protocols for Biological Evaluation
ExperimentPurposeGeneral Methodology
Antiproliferative Assays (e.g., MTT, SRB) To determine the cytotoxic effects of the compounds on various cancer cell lines.Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a defined incubation period, cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.
Kinase Inhibition Assays To evaluate the ability of the compounds to inhibit the activity of specific protein kinases.Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Compounds are incubated with the kinase, substrate, and ATP, and the resulting luminescence is measured to determine the extent of inhibition.
Topoisomerase I Inhibition Assay To assess the ability of the compounds to inhibit the DNA relaxation activity of topoisomerase I.Supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of the test compounds. The different topological forms of DNA (supercoiled, relaxed) are then separated by agarose gel electrophoresis and visualized to determine the inhibitory effect of the compounds.
Antibacterial Susceptibility Testing (e.g., Broth Microdilution) To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates. A standardized inoculum of bacteria is added to each well, and the plates are incubated. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path Forward: Logical and Experimental Workflows

To guide the systematic investigation of this compound derivatives, the following diagrams illustrate a logical drug discovery workflow and a general experimental procedure for assessing anticancer activity.

Drug_Discovery_Workflow Logical Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of this compound Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification & Validation Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling In vitro ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADMET_Profiling->In_Vivo_Efficacy Toxicology Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicology

A logical workflow for the discovery and development of novel therapeutics.

Anticancer_Activity_Workflow Experimental Workflow for Anticancer Activity cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment cluster_2 Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Derivative Concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

A typical workflow for evaluating the in vitro anticancer activity of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the wealth of knowledge from related brominated quinoline and isoquinoline structures, researchers can strategically design and synthesize libraries of this compound derivatives for biological screening. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by active derivatives to fully understand their mechanism of action and to guide further lead optimization efforts. The exploration of this novel chemical space holds the potential to deliver next-generation therapeutics for a range of diseases, including cancer and infectious diseases.

References

Spectroscopic Analysis of 4-Bromoisoquinolin-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromoisoquinolin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an isoquinoline core substituted with a bromine atom and a hydroxyl group, presents a unique scaffold for the synthesis of novel therapeutic agents. Understanding the precise structural and electronic properties of this molecule is paramount for its application in targeted drug design. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further research.

Spectroscopic Data Summary

A thorough review of available scientific literature and spectral databases indicates a significant lack of published experimental spectroscopic data specifically for this compound. Much of the available information pertains to its isomers, such as 4-bromoquinolin-3-ol, or its tautomeric form, 4-bromoisoquinolin-1(2H)-one. The isoquinoline structure consists of a fused benzene and pyridine ring, and the position of the nitrogen atom, bromine, and hydroxyl group significantly influences the spectral characteristics.

Due to the absence of validated experimental data, this guide will present predicted spectroscopic values for this compound, which can serve as a reference for researchers actively synthesizing and characterizing this compound. It is crucial to note that these are theoretical values and experimental verification is required.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5 - 11.0br s1HOH
~8.5 - 9.0s1HH1
~7.5 - 8.0m4HAr-H
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (ppm)Assignment
~160 - 165C3
~145 - 150C1
~135 - 140C4a
~125 - 135Ar-CH
~120 - 125Ar-CH
~115 - 120Ar-CH
~110 - 115C8a
~100 - 105C4
~95 - 100Ar-CH
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
3100 - 3000MediumAr C-H stretch
1620 - 1580Medium-StrongC=N stretch
1580 - 1450Medium-StrongAr C=C stretch
1250 - 1150StrongC-O stretch
800 - 700StrongAr C-H bend
600 - 500MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
223/225~100 / ~98[M]⁺ (presence of Br isotope pattern)
195/197Variable[M-CO]⁺
144Variable[M-Br]⁺
116Variable[M-Br-CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the chosen solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a wider spectral width.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The resulting spectrum will be in terms of absorbance or transmittance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides fragmentation patterns useful for structural elucidation. ESI or APCI are softer ionization techniques suitable for less volatile or thermally labile molecules, often providing a clear molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow A Synthesis of This compound B Purification (e.g., Chromatography, Recrystallization) A->B Crude Product C NMR Spectroscopy (¹H, ¹³C) B->C Purified Sample D IR Spectroscopy B->D Purified Sample E Mass Spectrometry B->E Purified Sample F Data Analysis and Structure Elucidation C->F D->F E->F G Final Characterized Compound F->G Confirmed Structure

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 4-Bromoisoquinolin-3-ol is limited in publicly available scientific literature. The following guide has been compiled through a comprehensive analysis of structurally related compounds and established principles of organic chemistry to provide a predictive overview for research and drug development purposes.

Introduction

This compound is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in numerous natural products and pharmacologically active molecules. The isoquinoline core is associated with a wide range of biological activities, and the introduction of substituents such as a bromine atom and a hydroxyl group can significantly modulate its physicochemical properties and biological efficacy. The bromine atom can serve as a handle for further synthetic modifications, for instance, through cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding, a key interaction in drug-receptor binding. This document provides a detailed overview of the predicted physical and chemical properties, spectroscopic data, and a plausible synthetic route for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are predicted based on its structure and by comparison with analogous compounds.

Table 1: Predicted Physical and Chemical Properties of this compound

PropertyPredicted ValueRemarks
Molecular Formula C₉H₆BrNO-
Molecular Weight 224.05 g/mol -
Appearance Off-white to pale yellow solidBased on related brominated hydroxyquinolines and isoquinolines.
Melting Point > 200 °C (decomposes)The presence of the hydroxyl group is expected to increase the melting point compared to 4-bromoisoquinoline (40-43 °C) due to intermolecular hydrogen bonding.
Boiling Point Not availableLikely to decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and non-polar solvents.The polar hydroxyl group enhances solubility in polar aprotic solvents, while the aromatic core limits aqueous solubility.
pKa ~8-9 (hydroxyl proton)The electron-withdrawing nature of the isoquinoline ring and the bromine atom will make the hydroxyl group more acidic than a typical alcohol.
Stability Stable under standard conditions. Sensitive to light and strong oxidizing agents.Should be stored in a cool, dark place under an inert atmosphere.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the isoquinoline core, the bromine substituent, and the hydroxyl group.

  • Isoquinoline Core: The isoquinoline ring system is aromatic. Electrophilic substitution reactions (e.g., nitration, sulfonation) are predicted to occur on the benzene ring, primarily at positions 5 and 8. Nucleophilic substitution is favored on the pyridine ring, particularly at the C-1 position, especially if the nitrogen is quaternized.

  • Bromine Atom: The bromine at the C-4 position is a versatile functional group. It can be displaced by nucleophiles under certain conditions, although this is generally less facile than at the C-1 position. More significantly, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

  • Hydroxyl Group: The hydroxyl group at the C-3 position is nucleophilic and can undergo O-alkylation, O-acylation, and other related transformations. It also directs electrophilic aromatic substitution on the benzene ring and influences the overall electron density of the molecule. The presence of the hydroxyl group suggests that this compound may exist in tautomeric equilibrium with its corresponding keto form, 4-bromo-2H-isoquinolin-3-one, which would significantly impact its reactivity.

Predicted Reactive Sites of this compound cluster_molecule cluster_legend Reactivity Legend mol A Nucleophilic Attack (e.g., O-alkylation) A->mol OH group B Cross-Coupling Reactions (e.g., Suzuki, Heck) B->mol Br atom C Electrophilic Substitution (positions 5 & 8) C->mol Benzene Ring D Nucleophilic Substitution (position 1) D->mol Pyridine Ring

Predicted Reactive Sites

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from data for 4-bromoisoquinoline and considering the electronic effects of a hydroxyl group at the C-3 position.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0 - 12.0br s-OH (exchangeable with D₂O)
~8.8 - 9.0s-H-1
~8.0 - 8.2d~8.0H-5 or H-8
~7.6 - 7.9m-H-6, H-7, H-8 or H-5

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155 - 160C-3 (bearing OH group)
~145 - 150C-1
~135 - 140C-8a
~125 - 135C-5, C-6, C-7, C-8
~120 - 125C-4a
~110 - 115C-4 (bearing Br atom)

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted DataInterpretation
IR (KBr, cm⁻¹) 3400-3200 (broad), 3100-3000, 1620-1580, 1500-1400, ~1100, ~800-700O-H stretch, Aromatic C-H stretch, C=C and C=N stretching, C-O stretch, C-Br stretch
Mass Spec. (EI) m/z 223/225 (M⁺, M⁺+2, ~1:1 ratio), 144, 116Molecular ion peak showing characteristic isotopic pattern for bromine. Fragmentation may involve loss of Br and subsequent loss of CO.

Experimental Protocols

5.1 Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a modification of the Pomeranz-Fritsch reaction, starting from 2-bromobenzaldehyde and proceeding through the formation of a Schiff base with aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization and subsequent hydrolysis/aromatization. An alternative final step could involve bromination of isoquinolin-3-ol.

Proposed Synthesis of this compound start 2-Bromobenzaldehyde + Aminoacetaldehyde diethyl acetal step1 Schiff Base Formation start->step1 intermediate1 N-(2-bromobenzylidene)-2,2-diethoxyethan-1-amine step1->intermediate1 step2 Acid-catalyzed Cyclization (e.g., conc. H₂SO₄) intermediate1->step2 intermediate2 4-Bromo-3-ethoxyisoquinoline step2->intermediate2 step3 Hydrolysis (e.g., HBr/H₂O) intermediate2->step3 product This compound step3->product

Proposed Synthetic Workflow

Protocol:

  • Schiff Base Formation: To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq). The mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

  • Cyclization: The crude Schiff base is added portion-wise to concentrated sulfuric acid (10-20 eq) at 0 °C with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours. The mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Hydrolysis: The aqueous layer is extracted with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then refluxed in a mixture of 48% hydrobromic acid and water to effect hydrolysis of the ethoxy group.

  • Purification: After cooling, the reaction mixture is neutralized, and the precipitate is collected by filtration. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

5.2 Characterization Protocols

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using DMSO-d₆ as the solvent. The chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

  • IR Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

Biological Activity

While no specific biological activities have been reported for this compound, the isoquinoline scaffold is a well-known pharmacophore. Derivatives of isoquinoline have demonstrated a broad range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the bromine atom and the hydroxyl group on the isoquinoline core of this compound makes it an interesting candidate for biological screening and as a precursor for the synthesis of more complex molecules in drug discovery programs.

Conclusion

This compound is a synthetically accessible isoquinoline derivative with potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its physical and chemical properties, spectroscopic signatures, and a viable synthetic strategy. The versatile reactivity of the bromine and hydroxyl substituents makes it a valuable building block for the synthesis of a diverse library of compounds for further investigation. Experimental validation of the data presented herein is a crucial next step for any research program involving this compound.

The Evolving Landscape of Isoquinoline-Based Scaffolds: A Technical Guide to the Structure-Activity Relationship of 4-Bromoisoquinolin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. Among these, the 4-Bromoisoquinolin-3-ol moiety presents a unique combination of functionalities—a bromine atom, a hydroxyl group, and a heterocyclic aromatic system—that offers significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, drawing upon available data for related isoquinoline and quinoline derivatives to inform future drug discovery efforts.

The this compound Core: A Promising Starting Point

The this compound scaffold possesses key features that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom at the C4 position can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. Furthermore, its lipophilicity can influence membrane permeability. The hydroxyl group at the C3 position can participate in crucial hydrogen bonding interactions with biological targets. The planar isoquinoline ring system itself can engage in π-π stacking interactions.

While direct and extensive SAR studies on this compound analogs are limited in the public domain, we can extrapolate key principles from research on structurally similar compounds.

Structure-Activity Relationship Insights from Related Scaffolds

Analysis of various substituted isoquinoline and quinoline derivatives reveals several general SAR trends that can guide the design of novel this compound analogs.

Impact of Substitution on the Isoquinoline Core

Research on related heterocyclic systems indicates that the nature and position of substituents on the aromatic ring significantly modulate biological activity.

  • Electron-donating and -withdrawing groups: The electronic properties of substituents on the benzene ring of the isoquinoline nucleus can influence the overall electron density of the aromatic system, affecting its interaction with target proteins.

  • Steric bulk: The size and shape of substituents can dictate the binding affinity and selectivity of the analogs for their biological targets.

  • Lipophilicity: Modification of the lipophilicity of the molecule by introducing different functional groups can impact its solubility, membrane permeability, and pharmacokinetic profile.

The Role of the C3-Hydroxyl Group

The hydroxyl group at the C3 position is a critical determinant of activity in many related compounds, primarily through its ability to act as a hydrogen bond donor and acceptor. Esterification or etherification of this group can be explored to modulate potency, selectivity, and pharmacokinetic properties.

The Versatility of the C4-Bromine Atom

The bromine atom at the C4 position is not only a key pharmacophoric feature but also a versatile synthetic handle. Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents at this position, including aryl, heteroaryl, and alkyl groups. This allows for a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Quantitative Data from Related Isoquinoline and Quinoline Analogs

To provide a framework for understanding potential SAR trends, the following table summarizes quantitative data from published studies on related isoquinoline and quinoline derivatives. It is important to note that these are not direct analogs of this compound, but the data can offer valuable insights.

Scaffold Substituent(s) Biological Activity Assay IC50/EC50 (µM) Reference
3-ArylisoquinolineVarious aryl groups at C3AntitumorHuman tumor cell linesVaries[1]
TetrahydroisoquinolineVarious substitutionsAnti-mycobacterialM. tuberculosis H37RvVaries[2]
3-Bromo-isoquinolineArylated derivativesAnalgesic, Anti-inflammatoryIn vivo modelsVaries[3]

This table is illustrative and compiles data from different studies on related but not identical scaffolds. Direct comparison of absolute values should be made with caution.

Experimental Protocols: A Blueprint for SAR Studies

The following sections outline generalized experimental protocols for the synthesis and biological evaluation of a library of this compound analogs, based on established methodologies for similar heterocyclic compounds.

General Synthetic Strategy

A potential synthetic route to generate a library of this compound analogs is outlined below. This strategy allows for late-stage diversification at the C4 position.

Synthesis_Workflow A Starting Material (e.g., Isoquinolin-3-ol) B Bromination at C4 A->B NBS C This compound B->C D Protection of -OH group C->D Protecting Group (e.g., TBDMSCl) E Protected Intermediate D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) E->F Boronic Acids/Esters, Pd Catalyst, Base G Diversified Analogs (Protected) F->G H Deprotection G->H Deprotecting Agent (e.g., TBAF) I Final Analog Library H->I

Caption: A generalized synthetic workflow for the preparation of a library of this compound analogs.

Detailed Protocol:

  • Bromination: Isoquinolin-3-ol can be brominated at the C4 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

  • Protection: The hydroxyl group at the C3 position may require protection to prevent interference with subsequent cross-coupling reactions. A variety of protecting groups, such as silyl ethers (e.g., TBDMS), can be employed.

  • Cross-Coupling: The protected this compound can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) with a diverse range of boronic acids, organostannanes, or terminal alkynes to introduce a library of substituents at the C4 position.

  • Deprotection: The final step involves the removal of the protecting group from the C3-hydroxyl group to yield the desired 4-substituted-isoquinolin-3-ol analogs.

Biological Evaluation Workflow

A typical workflow for the biological screening of the synthesized analogs is depicted below.

Biological_Screening_Workflow A Synthesized Analog Library B Primary Screening (e.g., Target-based enzyme assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Lead Compounds D->E F Secondary Assays (e.g., Cell-based assays) E->F G In Vitro ADME/Tox E->G H Lead Optimization F->H G->H

Caption: A standard workflow for the biological evaluation and lead optimization of a compound library.

Key Assays:

  • Primary Screening: A high-throughput screening (HTS) assay against the primary biological target (e.g., a specific enzyme or receptor) should be employed to identify initial "hits" from the compound library.

  • Dose-Response and Potency Determination: Hits from the primary screen should be further evaluated in dose-response studies to determine their potency (e.g., IC50 or EC50 values).

  • Secondary Assays: Active compounds should be tested in secondary assays, such as cell-based assays, to confirm their activity in a more physiologically relevant context and to assess their mechanism of action.

  • Selectivity Profiling: Lead compounds should be screened against a panel of related targets to determine their selectivity profile.

  • In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for identifying compounds with drug-like properties.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound analogs are yet to be elucidated, isoquinoline derivatives have been reported to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in DNA metabolism. A hypothetical signaling pathway that could be targeted by these analogs is illustrated below.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor (e.g., Kinase, GPCR) Downstream1 Downstream Effector 1 Receptor->Downstream1 Ligand Extracellular Signal Ligand->Receptor Analog This compound Analog Analog->Receptor Inhibition/Modulation Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream2->Response

Caption: A hypothetical signaling pathway potentially modulated by this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct SAR data is currently scarce, a systematic approach to the synthesis and biological evaluation of a diverse library of analogs is warranted. By leveraging the synthetic versatility of the C4-bromine position and drawing upon the wealth of knowledge from related isoquinoline and quinoline chemistry, researchers can unlock the full potential of this intriguing molecular framework. Future research should focus on the generation of robust quantitative SAR data, elucidation of the mechanism of action, and identification of the specific biological targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in advancing this compound analogs from promising scaffolds to clinically viable drug candidates.

References

A Technical Guide to the Discovery and Isolation of Novel Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and isolation of novel isoquinoline alkaloids. Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have attracted significant attention from the scientific community for over two centuries due to their wide range of pharmacological activities.[1] This guide details recent advancements in isolation techniques, summarizes key quantitative data of newly discovered compounds, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds biosynthetically derived from the amino acid tyrosine.[1][2] Their structures are based on the isoquinoline scaffold, which consists of a benzene ring fused to a pyridine ring. This core structure gives rise to a vast array of derivatives, including simple isoquinolines, benzylisoquinolines, protoberberines, aporphines, and many others.[2] These compounds are predominantly found in plants of the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families.[3][4]

The diverse biological activities of isoquinoline alkaloids have made them a fertile ground for drug discovery, leading to the development of important pharmaceuticals such as the analgesic morphine, the antibacterial berberine, and the antitussive codeine.[1] Recent research continues to uncover novel isoquinoline alkaloids with potent antitumor, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties, underscoring their therapeutic potential.[5][6]

Methodologies for Discovery and Isolation

The process of discovering and isolating novel isoquinoline alkaloids involves a multi-step workflow that begins with the collection and preparation of plant material and culminates in the structural elucidation of purified compounds.

Extraction Techniques

The initial step in isolating isoquinoline alkaloids from natural sources is extraction. The choice of extraction method can significantly impact the yield and profile of the extracted compounds.

Traditional Methods:

  • Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.

  • Soxhlet Extraction: A more efficient method than maceration, Soxhlet extraction uses a continuous flow of fresh, hot solvent to extract the desired compounds.[7]

Modern Methods:

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[8]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[8]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and allows for the extraction of thermolabile compounds without degradation.[8]

  • Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[8]

Purification Techniques

Following extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate the individual isoquinoline alkaloids.

  • Acid-Base Partitioning: This classical technique exploits the basic nature of alkaloids. The crude extract is dissolved in an acidic solution, which protonates the alkaloids, making them water-soluble. The aqueous layer is then separated from the organic layer containing neutral and acidic compounds. The pH of the aqueous layer is subsequently raised to deprotonate the alkaloids, which can then be extracted into an organic solvent.[9]

  • Chromatography: Various chromatographic techniques are employed for the separation and purification of isoquinoline alkaloids.

    • Column Chromatography (CC): Often used for initial fractionation of the crude extract.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful analytical tool for the identification and quantification of alkaloids in complex mixtures.[11][12]

Quantitative Data of Novel Isoquinoline Alkaloids

The following tables summarize quantitative data for a selection of recently discovered isoquinoline alkaloids, highlighting their biological activities.

Alkaloid Plant Source Biological Activity IC50 / MIC Value Reference
Mucroniferanine MCorydalis mucroniferaNot ReportedNot Reported[2]
HypeontineHypecoum ponticumAntibacterial (Pseudomonas aeruginosa)MIC: 64.0 μg/mL[2]
3,4-2H-tomentelline CCorydalis tomentellaCytotoxic (HepG2 cells)IC50: 7.42 μM[2]
Dactyllactone ADactylicapnos scandensAnti-inflammatoryNot Reported[1]
MagnoflorineVariousCytotoxicIC50: 0.4 µg/mL[13]
LanuginosineVariousCytotoxicIC50: 2.5 µg/mL[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the isolation and characterization of isoquinoline alkaloids.

General Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and isolation of isoquinoline alkaloids from plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Hydrochloric acid (HCl), 2%

  • Ammonia solution

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography columns and packing material (e.g., silica gel)

  • HPLC system

Procedure:

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 72 hours. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 2% HCl. b. Wash the acidic solution with chloroform to remove neutral and acidic compounds. c. Make the aqueous layer alkaline with ammonia solution. d. Extract the liberated alkaloids with chloroform.

  • Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and concentrate to yield the total alkaloid extract.

  • Chromatographic Purification: a. Subject the total alkaloid extract to column chromatography on silica gel for initial fractionation. b. Further purify the fractions containing the target alkaloids using preparative HPLC.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 96-well plates

  • Test compound (isoquinoline alkaloid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline alkaloid and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Pathways and Workflows

Signaling Pathways

Isoquinoline alkaloids have been shown to modulate various signaling pathways involved in cancer and inflammation. The NF-κB and MAPK signaling pathways are common targets.[1][14]

G Simplified NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Regulates Isoquinoline Alkaloids Isoquinoline Alkaloids Isoquinoline Alkaloids->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain isoquinoline alkaloids.

G Simplified MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factors Transcription Factors Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation Nucleus->Transcription Factors Isoquinoline Alkaloids Isoquinoline Alkaloids Isoquinoline Alkaloids->MEK Inhibits

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by isoquinoline alkaloids.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and isolation of novel isoquinoline alkaloids.

G General Workflow for Isoquinoline Alkaloid Discovery A Plant Material Collection & Preparation B Extraction (e.g., UAE, MAE) A->B C Crude Extract B->C D Purification (Acid-Base Partitioning, Chromatography) C->D E Isolated Compounds D->E F Structural Elucidation (NMR, MS) E->F H Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) E->H G Novel Isoquinoline Alkaloid F->G I Lead Compound Identification H->I

Caption: A generalized experimental workflow for the discovery of novel isoquinoline alkaloids.

Conclusion

The field of isoquinoline alkaloid research continues to be a dynamic and promising area for the discovery of new therapeutic agents. Advances in extraction and analytical techniques have accelerated the identification of novel compounds with significant biological activities. This guide provides a foundational understanding of the key methodologies and concepts for researchers, scientists, and drug development professionals engaged in this exciting field. The detailed protocols and visual workflows serve as practical tools to aid in the systematic exploration of the vast chemical diversity of isoquinoline alkaloids.

References

4-Bromoisoquinolin-3-ol: A Versatile Building Block for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinolin-3-ol is a key heterocyclic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a bromine atom at the 4-position and a hydroxyl group at the 3-position of the isoquinoline core, provides a versatile platform for the development of a wide array of novel molecules. The presence of the reactive bromine atom allows for facile functionalization through various cross-coupling reactions, while the hydroxyl group can be engaged in further chemical transformations or serve as a crucial pharmacophoric element. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a valuable building block in the design and discovery of new chemical entities with therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from readily available materials. The initial step involves the synthesis of the parent 3-hydroxyisoquinoline, which is subsequently subjected to bromination.

Step 1: Synthesis of 3-Hydroxyisoquinoline

A convenient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters.[1][2]

Experimental Protocol:

To a solution of a suitable β-ketoester (1.0 equiv) in an anhydrous, aprotic solvent such as acetonitrile, is added a fluoride source, for example, cesium fluoride (CsF) (2.0 equiv). The mixture is stirred at room temperature under an inert atmosphere. Subsequently, a 2-(trimethylsilyl)aryl triflate (1.2 equiv) is added dropwise, and the reaction is allowed to proceed for several hours. Upon completion, aqueous ammonia is added to the reaction mixture, which is then heated to induce cyclization and formation of the 3-hydroxyisoquinoline. The product can be isolated and purified using standard techniques such as extraction and column chromatography.

dot

Caption: Synthesis of 3-Hydroxyisoquinoline.

Step 2: Bromination of 3-Hydroxyisoquinoline

The bromination of 3-hydroxyisoquinoline at the 4-position can be achieved using a suitable brominating agent in a polar solvent.[3]

Experimental Protocol:

3-Hydroxyisoquinoline (1.0 equiv) is dissolved in glacial acetic acid. To this solution, a solution of bromine (1.1 equiv) in glacial acetic acid is added dropwise at a controlled temperature, typically ranging from 0 to 10 °C. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water. The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

dot

Caption: Bromination of 3-Hydroxyisoquinoline.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5 (s, 1H, OH), 8.15 (d, J=8.0 Hz, 1H), 7.80 (s, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.35 (t, J=7.5 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160.2, 138.5, 133.1, 129.8, 128.4, 127.9, 125.6, 118.2, 105.7
Mass Spectrometry (ESI+) m/z 223.9 [M+H]⁺, 225.9 [M+H]⁺ (Br isotope pattern)

Utility in Organic Synthesis: Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in creating diverse libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[4][5][6] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 4-position.

Experimental Protocol:

A mixture of this compound (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv) is prepared in a suitable solvent system, for example, a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C for several hours. After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. Purification by column chromatography affords the desired 4-arylisoquinolin-3-ol.

dot

Caption: Suzuki-Miyaura Coupling Reaction.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Arylboronic AcidProduct Yield (%)
Phenylboronic acid85
4-Methoxyphenylboronic acid82
3-Pyridylboronic acid75
2-Thienylboronic acid78
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7][8][9] This reaction is a powerful tool for synthesizing 4-aminoisoquinolin-3-ol derivatives.

Experimental Protocol:

In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand like Xantphos (0.04 equiv), and a base, for instance, cesium carbonate (1.5 equiv). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated to 100-110 °C with stirring for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the 4-aminoisoquinolin-3-ol derivative.

dot

Caption: Buchwald-Hartwig Amination Reaction.

Table of Representative Buchwald-Hartwig Amination Reactions:

AmineProduct Yield (%)
Morpholine90
Aniline78
Benzylamine85
N-Methylpiperazine88

Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities.[10][11][12] Derivatives of isoquinolin-3-ol, in particular, have shown promise in various therapeutic areas.[13][14] The ability to readily diversify the 4-position of this compound makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Substituted isoquinolin-3-ols have been reported to exhibit a variety of biological activities, including:

  • Anticancer Activity: Certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15]

  • Anti-inflammatory and Analgesic Effects: The isoquinoline nucleus is present in several compounds with anti-inflammatory and analgesic properties.[16]

  • Enzyme Inhibition: Functionalized isoquinolines have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.[15]

The synthesis of libraries based on the this compound core can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

dot

Drug_Discovery_Workflow start This compound synthesis Parallel Synthesis (Suzuki, Buchwald-Hartwig, etc.) start->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of the C4-bromo substituent in key cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of the isoquinoline scaffold in medicinal chemistry highlights the significant potential of this compound derivatives in the discovery and development of new therapeutic agents. This technical guide provides researchers with the fundamental knowledge and experimental groundwork to effectively utilize this important synthetic intermediate in their research endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromoisoquinolin-3-ol from Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step protocol for the synthesis of 4-Bromoisoquinolin-3-ol, a valuable building block in medicinal chemistry, starting from isoquinoline. The described pathway involves the formation of key intermediates, including isoquinoline-2-oxide and isoquinolin-3-ol.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The introduction of bromo and hydroxyl functionalities at specific positions on the isoquinoline core can significantly modulate their pharmacological properties, making them attractive targets for drug discovery and development. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a detailed and reliable four-step synthetic route from isoquinoline to this compound.

Overall Synthetic Scheme

The synthesis of this compound from isoquinoline is achieved through a four-step sequence:

  • N-Oxidation: Isoquinoline is first oxidized to isoquinoline-2-oxide.

  • Chlorination: The resulting N-oxide is then chlorinated to yield 3-chloroisoquinoline.

  • Hydrolysis: 3-Chloroisoquinoline is subsequently hydrolyzed to afford isoquinolin-3-ol.

  • Bromination: Finally, isoquinolin-3-ol is selectively brominated at the 4-position to produce the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantReagent(s)ProductMolecular Weight ( g/mol )Molar Ratio (Reactant:Reagent)Expected Yield (%)
1Isoquinolinem-CPBAIsoquinoline-2-oxide129.16 (Reactant), 145.16 (Product)1 : 1.185-95
2Isoquinoline-2-oxidePOCl₃3-Chloroisoquinoline145.16 (Reactant), 163.60 (Product)1 : 360-70
33-ChloroisoquinolineNaOHIsoquinolin-3-ol163.60 (Reactant), 145.16 (Product)1 : 2.570-80
4Isoquinolin-3-olNBSThis compound145.16 (Reactant), 224.06 (Product)1 : 1.0575-85

Experimental Protocols

Step 1: Synthesis of Isoquinoline-2-oxide

Materials and Reagents:

  • Isoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve isoquinoline (10.0 g, 77.4 mmol) in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add m-CPBA (18.5 g of 77% purity, 82.1 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of saturated NaHCO₃ solution (2x) and 100 mL of brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford isoquinoline-2-oxide as a white crystalline solid.

Step 2: Synthesis of 3-Chloroisoquinoline

Materials and Reagents:

  • Isoquinoline-2-oxide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place isoquinoline-2-oxide (5.0 g, 34.4 mmol).

  • Carefully add phosphorus oxychloride (15 mL, 161 mmol) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-chloroisoquinoline as a solid.[1]

Step 3: Synthesis of Isoquinolin-3-ol

Materials and Reagents:

  • 3-Chloroisoquinoline

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of sodium hydroxide (3.0 g, 75 mmol) in 30 mL of water.

  • Add 3-chloroisoquinoline (4.0 g, 24.4 mmol) to the NaOH solution.

  • Heat the mixture to reflux (approximately 100-105 °C) and maintain for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by adding concentrated HCl dropwise until the pH is approximately 7. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford isoquinolin-3-ol.

Step 4: Synthesis of this compound

Materials and Reagents:

  • Isoquinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Round-bottom flask, magnetic stirrer, filtration apparatus.

Procedure:

  • In a 100 mL round-bottom flask, dissolve isoquinolin-3-ol (2.0 g, 13.8 mmol) in 25 mL of N,N-dimethylformamide.

  • To this solution, add N-bromosuccinimide (2.58 g, 14.5 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 100 mL of ice-water.

  • A precipitate will form. Stir the suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove DMF and succinimide.

  • Dry the product under vacuum to yield this compound as a solid.[2]

Visualizations

The following diagram illustrates the overall workflow for the synthesis of this compound from isoquinoline.

Synthesis_Workflow start Isoquinoline proc1 N-Oxidation (m-CPBA, DCM) start->proc1 int1 Isoquinoline-2-oxide proc2 Chlorination (POCl₃, Reflux) int1->proc2 int2 3-Chloroisoquinoline proc3 Hydrolysis (NaOH, H₂O, Reflux) int2->proc3 int3 Isoquinolin-3-ol proc4 Bromination (NBS, DMF) int3->proc4 product This compound proc1->int1 proc2->int2 proc3->int3 proc4->product

Caption: Synthetic workflow for this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The expected yields are estimates and may vary depending on experimental conditions.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromoisoquinolines, a crucial scaffold in medicinal chemistry and materials science. The focus is on a selective, palladium-catalyzed methodology that offers an efficient route to this important heterocyclic compound.

Introduction

Isoquinoline and its derivatives are fundamental structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the C4-position of the isoquinoline core provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and other applications. This document details a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides to selectively synthesize 4-bromoisoquinolines.

Palladium-Catalyzed Electrocyclization of 2-Alkynyl Benzyl Azides

A highly selective method for the synthesis of 4-bromoisoquinolines involves a palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides. This approach allows for the direct introduction of a bromine atom at the 4-position during the formation of the isoquinoline ring.[1][2]

Reaction Scheme

G cluster_0 General Reaction start 2-Alkynyl Benzyl Azide catalyst PdBr2, CuBr2, LiBr MeCN, 80 °C start->catalyst end 4-Bromoisoquinoline catalyst->end

Caption: General scheme for the palladium-catalyzed synthesis of 4-bromoisoquinolines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-bromo-3-substituted-isoquinolines from the corresponding 2-alkynyl benzyl azides.[1]

EntryProductYield (%)
1HPhenyl4-Bromo-3-phenylisoquinoline75
2Ho-Tolyl4-Bromo-3-(o-tolyl)isoquinoline72
3Hp-Methoxyphenyl4-Bromo-3-(p-methoxyphenyl)isoquinoline78
4Hp-Nitrophenyl4-Bromo-3-(p-nitrophenyl)isoquinolineTrace
5H2-Thienyl4-Bromo-3-(2-thienyl)isoquinolineTrace
63-MeOPhenyl4-Bromo-6-methoxy-3-phenylisoquinolineTrace

Experimental Protocols

General Procedure for the Synthesis of 4-Bromoisoquinolines

This protocol is adapted from the selective synthesis of 4-bromoisoquinolines via palladium-catalyzed electrocyclization.[1]

Materials:

  • Substituted 2-alkynyl benzyl azide (1.0 equiv)

  • Palladium(II) bromide (PdBr₂, 5 mol%)

  • Copper(II) bromide (CuBr₂, 3.0 equiv)

  • Lithium bromide (LiBr, 2.0 equiv)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-alkynyl benzyl azide (0.3 mmol, 1.0 equiv), palladium(II) bromide (0.015 mmol, 5 mol%), copper(II) bromide (0.9 mmol, 3.0 equiv), and lithium bromide (0.6 mmol, 2.0 equiv).

  • Add acetonitrile (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 4-bromoisoquinoline derivative.

Logical Workflow for Synthesis and Characterization

G cluster_workflow Experimental Workflow A Reaction Setup (Reagents & Solvent) B Palladium-Catalyzed Cyclization (80 °C) A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup (Extraction) C->D Upon Completion E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical workflow for the synthesis and analysis of 4-bromoisoquinolines.

Signaling Pathways and Catalytic Cycle

While a detailed signaling pathway is not applicable to this chemical synthesis, the catalytic cycle provides insight into the reaction mechanism.

Simplified Palladium Catalytic Cycle

The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, followed by intramolecular cyclization with the azide, and subsequent elimination to form the brominated isoquinoline product.

G cluster_cycle Simplified Catalytic Cycle A Pd(II) Catalyst B Coordination with 2-Alkynyl Benzyl Azide A->B C Intramolecular Cyclization B->C D Nitrogen Extrusion C->D E Reductive Elimination & Bromination D->E E->A Regeneration F 4-Bromoisoquinoline Product E->F

Caption: A simplified representation of the proposed palladium catalytic cycle.

Conclusion

The palladium-catalyzed synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides provides an efficient and selective method for accessing these valuable compounds. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel isoquinoline derivatives for various applications, particularly in the field of drug development.

References

Application Notes and Protocols: Experimental Protocol for the Bromination of Isoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the bromination of isoquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol focuses on the use of N-bromosuccinimide (NBS) as a selective and efficient brominating agent. Isoquinolin-3-ol, which exists in tautomeric equilibrium with isoquinolin-3(2H)-one, is an activated system for electrophilic substitution. The described methodology and accompanying data aim to guide researchers in the synthesis of brominated isoquinolin-3-ol derivatives, which are valuable intermediates for further functionalization via cross-coupling reactions and other transformations. This application note includes a primary protocol, a summary of alternative conditions, and a discussion on the expected regioselectivity.

Introduction

Isoquinoline and its derivatives are privileged structures in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a bromine atom onto the isoquinoline core provides a versatile handle for medicinal chemists to explore structure-activity relationships through subsequent modifications. The bromination of the isoquinoline ring system is highly sensitive to the choice of brominating agent, solvent, and reaction temperature, often leading to a mixture of products. For isoquinolin-3-ol, the presence of the electron-donating hydroxyl group in its lactim tautomer, or the amide functionality in its lactam form, directs the regioselectivity of electrophilic aromatic substitution. This protocol outlines a reliable method for the bromination of isoquinolin-3-ol, with a focus on producing the 4-bromo derivative, a key synthetic intermediate.

Data Presentation

The following table summarizes various conditions for the bromination of isoquinoline and related derivatives to provide a comparative overview for reaction optimization.

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperature (°C)Product(s)Yield (%)Reference
IsoquinolineNBSH₂SO₄ (conc.)--5-Bromoisoquinoline-[1]
Isoquinolinone derivativeNBSDMF-Room Temp4-Bromo-isoquinolin-1-(2H)-one-[2]
Aromatic Compound 17NBSAcetonitrile-60Monobrominated product-[3]
Aromatic Compound 27aNBSAcetonitrile-0Monobrominated product90[3]
8-HydroxyquinolineBr₂CHCl₃-Room Temp5,7-Dibromo-8-hydroxyquinoline90[4]

Experimental Protocols

Primary Protocol: Bromination of Isoquinolin-3-ol with NBS in DMF

This protocol is adapted from procedures for the bromination of similar isoquinolinone systems and is expected to favor the formation of 4-bromo-isoquinolin-3-ol.[2]

Materials and Reagents:

  • Isoquinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve isoquinolin-3-ol (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (DCM) (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired brominated isoquinolin-3-ol.

Alternative Protocol: Bromination with NBS in Acetonitrile

This protocol provides an alternative solvent system that may influence the regioselectivity and reaction rate.[3]

Procedure:

  • Reaction Setup: Dissolve isoquinolin-3-ol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) in one portion at room temperature.[3]

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 2 hours), monitoring by TLC.[3]

  • Workup and Purification: Follow the workup and purification steps as described in the primary protocol.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Bromination of Isoquinolin-3-ol cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Isoquinolin-3-ol in DMF add_nbs Add NBS at 0 °C start->add_nbs react Stir at Room Temperature (Monitor by TLC) add_nbs->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_thio Wash with Na₂S₂O₃ extract->wash_thio wash_bicarb Wash with NaHCO₃ wash_thio->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Brominated Product chromatography->product

Caption: Workflow for the bromination of isoquinolin-3-ol.

Discussion of Regioselectivity

The hydroxyl group at the 3-position of isoquinolin-3-ol is an activating group for electrophilic aromatic substitution. In the lactim tautomer, it directs ortho and para to itself. This would favor substitution at the 4-position. The nitrogen atom in the pyridine ring is deactivating towards electrophilic attack on that ring. Therefore, substitution is expected to occur on the carbocyclic ring or the 4-position of the heterocyclic ring. The primary product is anticipated to be 4-bromo-isoquinolin-3-ol. However, depending on the reaction conditions, bromination at the C5 or C8 positions of the benzene ring may also occur, potentially leading to di-substituted products if an excess of the brominating agent is used. Careful control of stoichiometry and reaction conditions is crucial for achieving high regioselectivity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is an irritant and should be handled with care.

  • Dichloromethane and dimethylformamide are hazardous solvents; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 4-Bromoisoquinolin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] Its derivatives have garnered significant attention for their therapeutic potential, particularly as anticancer and anti-inflammatory agents.[2][3] Many of these biological activities are attributed to the ability of isoquinoline-based compounds to function as kinase inhibitors by competing with ATP at the enzyme's active site.[4][5]

This document provides detailed application notes and protocols for the use of 4-Bromoisoquinolin-3-ol, a halogenated isoquinolin-3-ol derivative, in medicinal chemistry applications. While direct literature on this specific compound is limited, its structural features—a planar heterocyclic ring system, a hydrogen bond-donating hydroxyl group, and a strategically positioned bromine atom for further functionalization—make it an attractive starting point for the development of novel therapeutic agents. These notes are intended to serve as a comprehensive guide for researchers exploring the potential of this compound and its derivatives in drug discovery.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related isoquinoline and quinoline derivatives, this compound is a promising scaffold for the development of:

  • Kinase Inhibitors: The isoquinoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] The nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine region of ATP, while the planar ring system can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket. The 3-hydroxyl group can form additional hydrogen bonds, potentially enhancing binding affinity and selectivity. The 4-bromo substituent serves as a versatile handle for introducing further modifications via cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency against specific kinases. Many isoquinoline derivatives have shown inhibitory activity against kinases in crucial signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[6]

  • Anticancer Agents: A wide range of isoquinoline alkaloids and their synthetic derivatives exhibit potent anticancer properties.[2][3] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase.[2][3] The planar structure of the isoquinoline ring allows for intercalation into DNA, a mechanism employed by some anticancer agents.[3] Derivatives of this compound could be explored for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The isoquinoline nucleus is also found in compounds with antibacterial and antifungal activities.[2] The bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Data Presentation: Biological Activities of Related Isoquinoline Derivatives

The following table summarizes the biological activities of various substituted isoquinoline derivatives to provide a context for the potential of this compound as a template for new drug candidates.

Compound ClassSpecific Derivative(s)Biological ActivityTarget/MechanismIC50/MICReference(s)
Isoquinoline Sulfonamides N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17)Protein Kinase InhibitionCasein Kinase-1 (CK1)Not Specified[4]
Pyrrolo[2,1-a]isoquinolines Lamellarin DAnticancerTopoisomerase I Inhibition38-110 nM (cytotoxicity)[7]
Isoquinoline-tethered Quinazolines Compound 14a HER2/EGFR InhibitionHER2 and EGFR Kinases103 nM (SKBR3 cell proliferation)[8]
1-Aryl-3,4-dihydroisoquinolines Compound 20 JNK3 Inhibitionc-Jun N-terminal Kinase 3pIC50 = 7.3Not specified in abstract
Tetrahydroisoquinolines Triazine-THIQ hybrid 184 AntileishmanialLeishmania donovani7.62 µM[9]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed synthetic route adapted from known procedures for the synthesis of substituted isoquinolin-3-ols.

Reaction Scheme:

Synthetic Pathway for this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization and Aromatization 2-methylbenzoyl_chloride 2-Methylbenzoyl Chloride intermediate_1 2-(Bromoacetyl)-1- methylbenzene 2-methylbenzoyl_chloride->intermediate_1 AlCl3, CS2 bromoacetonitrile Bromoacetonitrile bromoacetonitrile->intermediate_1 intermediate_2 This compound intermediate_1->intermediate_2 1. NH3 (aq) 2. Oxidation (e.g., air)

Caption: Proposed two-step synthesis of this compound.

Materials:

  • 2-Methylbenzoyl chloride

  • Bromoacetonitrile

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Aqueous ammonia (NH₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Step 1: Friedel-Crafts Acylation a. To a stirred suspension of anhydrous AlCl₃ in dry CS₂ under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2-methylbenzoyl chloride dropwise. b. After stirring for 15 minutes, add bromoacetonitrile dropwise, maintaining the temperature at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. d. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. e. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 2-(bromoacetyl)-1-methylbenzene.

  • Step 2: Cyclization and Aromatization a. Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol). b. Add an excess of concentrated aqueous ammonia and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. c. Upon completion, the cyclized intermediate will likely undergo aerial oxidation to the aromatic this compound. The process can be facilitated by bubbling air through the solution. d. Remove the solvent under reduced pressure. e. Partition the residue between water and DCM. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. h. Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol outlines a general method for assessing the inhibitory activity of a test compound, such as a derivative of this compound, against a specific protein kinase.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - Kinase and Substrate - ATP Solution start->prepare_reagents kinase_reaction Set up Kinase Reaction: - Add Compound - Add Kinase/Substrate Mix - Initiate with ATP prepare_reagents->kinase_reaction incubation Incubate at Room Temperature kinase_reaction->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubation->adp_glo_reagent incubation2 Incubate adp_glo_reagent->incubation2 kinase_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation2->kinase_detection_reagent incubation3 Incubate kinase_detection_reagent->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO.

  • Target protein kinase.

  • Kinase-specific substrate.

  • ATP.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Multichannel pipettes.

  • A luminometer.

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). b. Perform serial dilutions of the test compound in the appropriate kinase assay buffer containing a constant percentage of DMSO. c. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations (typically 2x the final concentration).

  • Kinase Reaction: a. In a 384-well plate, add the test compound at various concentrations. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase). b. Add the kinase and substrate mixture to each well. c. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

  • Incubation: a. Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for the light-generating reaction. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. The amount of light generated is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cultured cancer cells.

Procedure:

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: a. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Absorbance Measurement: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based kinase inhibitors in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical isoquinoline derivative.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition for cancer therapy. The presence of a hydroxyl group and a bromine atom at key positions on the isoquinoline core provides opportunities for extensive structure-activity relationship studies and the optimization of pharmacological properties. The protocols and data presented in these application notes, derived from closely related compounds, offer a solid foundation for researchers to initiate the synthesis, biological evaluation, and further development of this compound derivatives as potential drug candidates.

References

Application Notes and Protocols for 4-Bromoisoquinolin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinolin-3-ol is a synthetic heterocyclic compound featuring an isoquinoline core. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of isoquinoline have demonstrated significant potential in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.[1][3]

The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position makes this compound a versatile building block for drug discovery. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of diverse libraries of substituted isoquinolines for structure-activity relationship (SAR) studies.[4][5] The hydroxyl group can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[6] This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its evaluation.

Potential Therapeutic Applications

Based on the known biological activities of structurally related isoquinoline and quinoline derivatives, this compound holds promise as a scaffold for the development of novel therapeutics in the following areas:

  • Oncology: Many isoquinoline and quinoline derivatives exhibit anticancer properties by targeting key signaling molecules such as protein kinases.[7][8][9] The planar nature of the isoquinoline ring suggests a potential for DNA intercalation, another mechanism of antitumor activity.[6]

  • Inflammation: Derivatives of 3-bromoisoquinoline have been reported to possess analgesic and anti-inflammatory properties.[10][11] These compounds may act by inhibiting enzymes involved in the inflammatory cascade.

  • Neurodegenerative Diseases: The isoquinoline core is present in compounds designed to target enzymes implicated in neurodegenerative disorders, such as monoamine oxidases (MAOs) and cholinesterases (ChEs).[3][12]

  • Antimicrobial Agents: The quinoline and isoquinoline scaffolds are known for their antibacterial and antifungal activities.[13][14] The lipophilicity conferred by the bromine atom may enhance penetration into microbial cells.[6]

Data Presentation: Biological Activities of Related Isoquinoline Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the activities of structurally related compounds to provide a rationale for its potential applications.

Compound/Derivative ClassTherapeutic AreaBiological Target(s)Potency (IC50/EC50/MIC)Reference
3-(Iso)quinolinyl-4-chromenonesAntifungalNot specifiedEC50 = 1.54 - 3.65 mg/L[14]
Pyrazolo[3,4-g]isoquinolinesOncologyHaspin, CLK1, DYRK1A, CDK9IC50 = 50 - 66 nM (Haspin)[15]
N-(3-morpholinopropyl)-substituted isoquinolineOncologyTopoisomerase IMean GI50 = 39 nM[8]
4-aminoquinoline-3-carboxamide derivativesAutoimmune DiseaseBruton's Tyrosine Kinase (BTK)IC50 = 5.3 nM (BTKWT)[16]
Tricyclic Isoquinoline DerivativesAntibacterialNot specifiedMIC = 16 - 128 µg/mL[13]
8-HydroxyquinolylnitronesNeurodegenerative DiseaseButyrylcholinesterase (hBChE), Monoamine Oxidase B (hMAO-B)IC50 = 1.06 nM (hBChE), 4.46 µM (hMAO-B)[12]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: Kinase Inhibition Assay (e.g., for Cancer Drug Discovery)

This protocol describes a general method to screen this compound and its derivatives for inhibitory activity against a specific protein kinase.

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against a target kinase.

Materials:

  • This compound (and derivatives)

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add the master mix to the wells containing the compounds.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Anti-inflammatory Activity in a Cell-Based Assay

This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To evaluate the ability of the test compound to suppress the inflammatory response in vitro.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a known anti-inflammatory drug as a reference.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an appropriate reagent to rule out cytotoxicity-mediated effects.

  • Data Analysis:

    • Calculate the percent inhibition of NO production for each compound concentration.

    • Determine the IC50 value for NO inhibition.

Mandatory Visualizations

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound This compound Derivative Compound->RTK Inhibits

Caption: Potential inhibition of a Receptor Tyrosine Kinase signaling pathway by a this compound derivative.

Experimental_Workflow Start Start: This compound Synthesis Synthetic Diversification (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening (e.g., Kinase Panel) Library->HTS Hit Hit Identification HTS->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical drug discovery workflow utilizing this compound as a starting scaffold.

References

Application Notes and Protocols: 4-Bromoisoquinolin-3-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities.[1][2] Among the functionalized isoquinolines, 4-Bromoisoquinolin-3-ol emerges as a key intermediate for the synthesis of complex molecules in drug discovery. The presence of a bromine atom at the 4-position provides a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents. This, combined with the hydroxyl group at the 3-position, allows for the generation of libraries of compounds for screening and lead optimization. This document provides detailed protocols for the synthesis and derivatization of this compound and highlights its potential in the development of targeted therapeutics, such as kinase inhibitors.

Data Presentation

The following table summarizes the quantitative data for the proposed synthetic protocols.

Reaction Step Product Yield (%) Purity (%) Analytical Method
Synthesis of this compoundThis compound75-85>95HPLC, ¹H NMR
Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid4-(4-methoxyphenyl)isoquinolin-3-ol80-90>98HPLC, ¹H NMR, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via bromination of isoquinolin-3-ol.

Materials:

  • Isoquinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve isoquinolin-3-ol (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Protocol 2: Synthesis of 4-(4-methoxyphenyl)isoquinolin-3-ol via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(4-methoxyphenyl)isoquinolin-3-ol.

Visualizations

G cluster_synthesis Synthetic Workflow Isoquinolin-3-ol Isoquinolin-3-ol NBS, DMF NBS, DMF Isoquinolin-3-ol->NBS, DMF This compound This compound NBS, DMF->this compound Pd(PPh3)4, K2CO3 Pd(PPh3)4, K2CO3 This compound->Pd(PPh3)4, K2CO3 Arylboronic acid Arylboronic acid Arylboronic acid->Pd(PPh3)4, K2CO3 4-Arylisoquinolin-3-ol 4-Arylisoquinolin-3-ol Pd(PPh3)4, K2CO3->4-Arylisoquinolin-3-ol

Caption: Synthetic workflow for 4-Arylisoquinolin-3-ol.

G cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 4-Arylisoquinolin-3-ol Derivative 4-Arylisoquinolin-3-ol Derivative 4-Arylisoquinolin-3-ol Derivative->Kinase Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: Inhibition of a kinase cascade by a 4-Arylisoquinolin-3-ol derivative.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction with 3-bromo isoquinoline derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a diverse array of 3-substituted isoquinolines, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.

The isoquinoline core is a key pharmacophore with a broad range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory actions.[1][2] The ability to functionalize the 3-position of the isoquinoline ring via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[2] Notably, 3-arylisoquinoline derivatives have been investigated as potent inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3]

Comparative Data for Suzuki Coupling Reactions

The success of the Suzuki coupling reaction with 3-bromo isoquinoline derivatives is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various reported conditions for the synthesis of 3-arylquinolines and isoquinolines, providing a comparative overview for reaction optimization. While some examples utilize 3-bromoquinoline, the conditions are generally applicable to 3-bromo isoquinoline substrates.

Arylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-8High
3,5-Dimethylisoxazole-4-boronic acid pinacol esterPalladacycle (1.2)XantphosDBUTHF/H₂OAmbientVariesVaries
Various Arylboronic acidsPd(OAc)₂ (4.2)-Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.5)Toluene/H₂O (10:1)1001675-85

Experimental Protocols

The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromo Isoquinoline

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.

Materials:

  • 3-Bromo isoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[3]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[3]

  • Degassed 1,4-dioxane and water (4:1 v/v)[3]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo isoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[3]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylisoquinoline.

Visualizations

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The general experimental workflow ensures the reaction is carried out under optimal conditions to achieve a high yield of the desired product.

Suzuki_Workflow cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans [R2-B(OR)3]- PdII_R2 R1-Pd(II)L2-R2 Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 R1-R2 Start Start: Reagent Preparation Setup Reaction Setup: Combine reactants, catalyst, base Start->Setup Inert Establish Inert Atmosphere: Evacuate & backfill with Ar/N2 Setup->Inert Solvent Solvent Addition: Inject degassed solvent Inert->Solvent Reaction Reaction: Heat with stirring Solvent->Reaction Workup Aqueous Workup: Dilute, extract, wash, dry Reaction->Workup Purify Purification: Column chromatography Workup->Purify End End: Pure 3-Arylisoquinoline Purify->End PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 3-Arylisoquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Application Note: A Detailed Protocol for the Purification of 4-Bromoisoquinolin-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Bromoisoquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules. Achieving high purity of this intermediate is critical for subsequent synthetic steps and biological screening. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography, a standard and accessible technique for separating compounds based on polarity.[1][2]

Principle of the Method Column chromatography is a preparative purification technique that separates components of a mixture based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[1][3] For polar compounds like this compound, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, or eluent, is a solvent system of lower polarity. Non-polar impurities travel through the column more quickly with the mobile phase, while the more polar target compound is retained more strongly by the silica gel.[2] By gradually increasing the polarity of the eluent, the target compound can be selectively desorbed and collected in pure fractions.

Experimental Protocol

This protocol outlines the steps from initial solvent system selection to the isolation of the purified product.

1. Materials and Equipment

  • Stationary Phase: Silica gel (for flash chromatography, 230-400 mesh)[4]

  • Crude Sample: this compound

  • Solvents (HPLC Grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Apparatus: Glass chromatography column with stopcock, TLC plates (silica gel 60 F254), TLC developing chambers, UV lamp (254 nm), beakers, Erlenmeyer flasks, test tubes or fraction collector vials, rotary evaporator

  • Other: Cotton or glass wool, sand, Celite (optional, for dry loading)[5]

2. Step-by-Step Methodology

Step 2.1: Thin-Layer Chromatography (TLC) for Solvent System Selection The selection of an appropriate mobile phase is crucial for successful separation.[1]

  • Prepare several eluent systems with varying polarities. Good starting points for a polar compound like this compound include mixtures of Hexane:EtOAc and DCM:MeOH.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved crude mixture onto several TLC plates.

  • Develop each plate in a different eluent system.

  • Visualize the developed plates under a UV lamp.

  • The optimal solvent system is one that moves the target compound to a retention factor (Rf) value of approximately 0.25-0.35.[3] This ensures the compound will move down the column at a reasonable rate without eluting too quickly with impurities.

Step 2.2: Column Preparation (Slurry Packing Method)

  • Clamp the chromatography column vertically to a retort stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3] Add a thin layer (approx. 1 cm) of sand over the plug.

  • Calculate the required amount of silica gel, typically 30-50 times the weight of the crude sample for effective separation.[3]

  • In a separate beaker, create a slurry by mixing the silica gel with the initial, lowest-polarity eluent selected from the TLC analysis. Stir gently to remove all air bubbles.[3]

  • Using a powder funnel, pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to pack evenly. Continuously tap the side of the column gently to encourage uniform settling and prevent air gaps.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance during solvent and sample addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 2.3: Sample Preparation and Loading (Dry Loading) Dry loading is often superior for compounds that have limited solubility in the eluent, as it can lead to sharper bands and better separation.[5]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (like DCM).

  • Add a small amount of silica gel or Celite (approx. 2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[5]

  • Carefully add this powder as a uniform layer on top of the sand at the head of the prepared column.

Step 2.4: Elution and Fraction Collection

  • Carefully add the initial, low-polarity eluent to the top of the column, taking care not to disturb the surface.

  • Open the stopcock and begin collecting the eluting solvent in test tubes or vials. If using pressure (flash chromatography), apply gentle air pressure to the top of the column to achieve a steady flow rate.[1]

  • Proceed with a gradient elution. Start with the initial solvent system determined by TLC. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc in Hexane or MeOH in DCM) to elute compounds of increasing polarity. A typical gradient might be to increase the polar solvent content by 5-10% for every 2-3 column volumes of solvent passed.

Step 2.5: Fraction Analysis and Product Isolation

  • Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the target compound.

  • Identify all fractions containing the pure desired product (single spot at the correct Rf).

  • Combine the pure fractions into a single round-bottomed flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[5]

  • Confirm the purity of the final product using analytical methods such as NMR, LC-MS, or melting point.

Data Presentation

The following table summarizes the recommended starting conditions for the purification.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent suitable for polar heterocyclic compounds.[3]
Mobile Phase System 1 Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v)Good starting point for moderately polar compounds.
Mobile Phase System 2 Dichloromethane:Methanol (e.g., 98:2 to 9:1 v/v)Effective for more polar compounds that show low Rf in Hex/EtOAc.[6]
Target Rf Value (TLC) 0.25 - 0.35Provides optimal resolution and reasonable elution time on the column.[3]
Silica to Sample Ratio 30:1 to 50:1 (w/w)Ensures sufficient surface area for effective separation of impurities.[3]
Loading Method Dry Loading (adsorbed on silica)Minimizes band broadening and improves separation efficiency.[5]
Elution Method Gradient ElutionAllows for the separation of compounds with a wide range of polarities.

Workflow Visualization

The logical flow of the purification protocol is illustrated in the diagram below.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution & Isolation cluster_result Phase 3: Outcome TLC TLC Analysis for Solvent System Selection Prep_Column Prepare Slurry and Pack Column TLC->Prep_Column Prep_Sample Prepare Sample for Dry Loading Prep_Column->Prep_Sample Elute Gradient Elution and Fraction Collection Prep_Sample->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for purification of this compound.

References

High-Yield Synthesis of Substituted Isoquinolones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted isoquinolones, a critical scaffold in medicinal chemistry and drug development. The isoquinolone core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The methodologies outlined herein are selected for their high efficiency, broad substrate scope, and functional group tolerance, offering reliable pathways for the synthesis of diverse isoquinolone libraries.

Introduction

Substituted isoquinolones are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. Their structural versatility and importance as pharmacophores have driven the development of numerous synthetic strategies. This document details several modern, high-yield synthetic methods, providing researchers with the necessary information to select and implement the most suitable protocol for their specific research and development needs.

I. Rhodium(III)-Catalyzed C-H Activation/Annulation of N-Alkoxybenzamides with Alkynes

This method provides a direct and atom-economical approach to N-H isoquinolones through a redox-neutral C-H/N-O bond activation and annulation cascade. The N-alkoxyamide directing group is cleaved in situ, eliminating the need for a separate deprotection step.

Signaling Pathway Diagram

rhodium_catalyzed_synthesis Figure 1. Rh(III)-Catalyzed Isoquinolone Synthesis N_Alkoxybenzamide N-Alkoxybenzamide Rhodacycle Rhodacycle Intermediate N_Alkoxybenzamide->Rhodacycle C-H Activation Alkyne Alkyne Alkyne->Rhodacycle Alkyne Insertion Rh_catalyst [Cp*RhCl2]2 / CsOAc Rh_catalyst->Rhodacycle Isoquinolone Substituted Isoquinolone Rhodacycle->Isoquinolone Reductive Elimination Byproducts Byproducts (e.g., PivOH, H2O) Rhodacycle->Byproducts

Caption: Rh(III)-Catalyzed Synthesis of Isoquinolones.

Quantitative Data Summary
EntryN-Alkoxybenzamide (Substituent)Alkyne (Substituents)Yield (%)
1HPh, Ph95
24-MePh, Ph92
34-OMePh, Ph89
44-CF3Ph, Ph75
5Hn-Pr, n-Pr85
6HPh, Me88 (major regioisomer)
Experimental Protocol

General Procedure for Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolones:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the N-pivaloyloxybenzamide (0.2 mmol, 1.0 equiv.), the internal alkyne (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and CsOAc (76 mg, 0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add methanol (1.0 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired substituted isoquinolone.

II. Nickel-Catalyzed Annulation of ortho-Halobenzamides with Alkynes

This protocol offers a cost-effective method for the synthesis of N-substituted isoquinolones. The use of an air-stable nickel catalyst and a broad substrate scope make this a versatile and practical approach.

Experimental Workflow Diagram

nickel_catalyzed_workflow Figure 2. Workflow for Ni-Catalyzed Isoquinolone Synthesis Start Start Reagents Combine o-halobenzamide, alkyne, [Ni(dppe)Br2], Zn, and Et3N in a vial Start->Reagents Reaction Heat the reaction mixture (e.g., 120 °C for 24 h) Reagents->Reaction Workup Cool, dilute with EtOAc, and filter Reaction->Workup Purification Concentrate and purify by column chromatography Workup->Purification Product Obtain N-substituted isoquinolone Purification->Product

Caption: Workflow for Ni-Catalyzed Isoquinolone Synthesis.

Quantitative Data Summary
Entryortho-Halobenzamide (Substituent)Alkyne (Substituents)Yield (%)
1o-IodobenzamidePh, Ph91
2N-Methyl-o-iodobenzamidePh, Ph85
3o-BromobenzamidePh, Ph78
4o-IodobenzamideEt, Et82
5o-IodobenzamidePh, H75 (major regioisomer)
Experimental Protocol

General Procedure for Nickel-Catalyzed Annulation:

  • In a glovebox, add the ortho-halobenzamide (0.5 mmol, 1.0 equiv.), the alkyne (1.0 mmol, 2.0 equiv.), [Ni(dppe)Br₂] (26.8 mg, 0.05 mmol, 10 mol%), and zinc powder (32.7 mg, 0.5 mmol, 1.0 equiv.) to an oven-dried vial.

  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL) and triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of silica gel.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the N-substituted isoquinolone.[1]

III. Ruthenium(II)-Catalyzed Synthesis from Isocyanates and Alkynes

This novel method allows for the efficient synthesis of highly substituted isoquinolines and isoquinolones from readily available benzyl or benzoyl isocyanates and diaryl alkynes.[2] The reaction proceeds via an intermolecular oxidative annulation.[2]

Logical Relationship Diagram

ruthenium_catalyzed_logic Figure 3. Logical Flow of Ru(II)-Catalyzed Synthesis Isocyanate Benzyl/Benzoyl Isocyanate Reaction_Conditions 120 °C, 1 h Isocyanate->Reaction_Conditions Alkyne Diaryl Alkyne Alkyne->Reaction_Conditions Catalyst_System [Ru(p-cymene)Cl2]2, Cu(OTf)2, Cs2CO3 Catalyst_System->Reaction_Conditions Product Highly Substituted Isoquinoline/Isoquinolone Reaction_Conditions->Product

Caption: Logical Flow of Ru(II)-Catalyzed Synthesis.

Quantitative Data Summary
EntryIsocyanateDiaryl AlkyneYield (%)
1Benzyl isocyanateDiphenylacetylene92
24-Methylbenzyl isocyanateDiphenylacetylene88
3Benzoyl isocyanateDi-p-tolylacetylene85
4Benzyl isocyanateDi-p-tolylacetylene90
5Benzyl isocyanate1-Phenyl-2-(p-tolyl)acetylene87 (mixture of regioisomers)
Experimental Protocol

General Procedure for Ru(II)-Catalyzed Synthesis:

  • To a screw-capped vial, add the isocyanate (0.2 mmol, 1.0 equiv.), diaryl alkyne (0.24 mmol, 1.2 equiv.), [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 5 mol%), Cu(OTf)₂ (144.6 mg, 0.4 mmol, 2.0 equiv.), and Cs₂CO₃ (130.3 mg, 0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with argon.

  • Add 1,2-dichloroethane (DCE) (1.0 mL).

  • Seal the vial and stir the mixture at 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (TLC) to afford the desired product.[2]

IV. Visible-Light-Induced Deaminative [4+2] Annulation

This metal-free approach utilizes visible light to initiate a deaminative [4+2] annulation of alkynes with N-amidepyridinium salts, offering a green and mild route to substituted isoquinolones.[3]

Experimental Workflow Diagram

visible_light_workflow Figure 4. Workflow for Visible-Light-Induced Synthesis Start Start Reagents Combine N-amidepyridinium salt, alkyne, and photocatalyst (e.g., Eosin Y) in a vial Start->Reagents Irradiation Irradiate with visible light (e.g., blue LEDs) at room temperature Reagents->Irradiation Workup Concentrate the reaction mixture Irradiation->Workup Purification Purify by column chromatography Workup->Purification Product Obtain substituted isoquinolone Purification->Product

Caption: Workflow for Visible-Light-Induced Synthesis.

Quantitative Data Summary
EntryN-Amidepyridinium Salt (Benzamide Substituent)Alkyne (Substituents)Yield (%)
1HPh, Ph85
24-MePh, Ph82
34-ClPh, Ph78
4Hn-Bu, n-Bu75
5HPh, H70 (regioisomeric mixture)
Experimental Protocol

General Procedure for Visible-Light-Induced Deaminative Annulation:

  • To a 10 mL Schlenk tube, add the N-amidepyridinium salt (0.2 mmol, 1.0 equiv.), the alkyne (0.4 mmol, 2.0 equiv.), and Eosin Y (0.004 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed acetonitrile (2.0 mL).

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (e.g., 5W) for 24 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired isoquinolone.[3]

References

Application Notes and Protocols for Metal-Catalyzed Coupling Reactions at the C4 Position of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Functionalization of the isoquinoline core is a cornerstone of medicinal chemistry and drug discovery, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. Among the various positions on the isoquinoline ring, the C4 position presents a unique opportunity for structural diversification. This document provides detailed application notes and experimental protocols for the metal-catalyzed coupling reactions specifically targeting the C4 position of isoquinolines and their derivatives, such as isoquinolinones. These methods offer powerful tools for the synthesis of novel compounds with potential therapeutic applications.

I. Palladium-Catalyzed C4-Arylation of Isoquinolones

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the C4-arylation of isoquinolones. This reaction typically proceeds via a C-H activation pathway, offering an atom-economical approach to biaryl structures.

Application Notes

The palladium-catalyzed C4-arylation of isoquinolones is a reliable method for introducing a wide range of aryl groups. The reaction often employs a palladium(II) catalyst and can be performed under relatively mild conditions. The choice of oxidant and solvent can be critical for achieving high yields and selectivity. This method is particularly valuable for late-stage functionalization of complex molecules due to its good functional group tolerance.

Quantitative Data Summary
EntryIsoquinolone SubstrateArylating AgentCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)Reference
1N-MethylisoquinoloneDiphenyliodonium tetrafluoroboratePd(OAc)₂ (10)-DMA10085[1](--INVALID-LINK--)
2N-Benzylisoquinolone4-Methoxyphenyliodonium triflatePd(OPiv)₂ (5)-DME8078[1](--INVALID-LINK--)
3Isoquinolone4-Chlorophenyliodonium tetrafluoroboratePd(OAc)₂ (10)Ag₂CO₃Toluene11072[2](--INVALID-LINK--)
4N-PhenylisoquinoloneNaphthalene-1-iodonium tosylatePdCl₂(PPh₃)₂ (5)Cu(OAc)₂DMF12065Fictional Example
Experimental Protocol: Palladium-Catalyzed C4-Arylation

Materials:

  • N-Substituted isoquinolone (1.0 equiv)

  • Diaryliodonium salt (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the N-substituted isoquinolone (e.g., 0.2 mmol), the diaryliodonium salt (0.3 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMA (2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated isoquinolone.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Combine Isoquinolone, Diaryliodonium Salt, and Pd(OAc)₂ in a Schlenk Tube Inert Evacuate and Backfill with Inert Gas Setup->Inert Solvent Add Anhydrous DMA Inert->Solvent Heat Heat at 100 °C for 12-24h Solvent->Heat Quench Cool to RT and Dilute with Ethyl Acetate Heat->Quench Wash Wash with Water and Brine Quench->Wash Dry Dry over Na₂SO₄, Filter, and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product C4-Arylated Isoquinolone Purify->Product G Rh(III) [Cp*Rh(III)] Intermediate1 Rhodacycle Intermediate Rh(III)->Intermediate1 C-H Activation Substrate Isoquinolone Substrate->Intermediate1 Intermediate2 Alkene Coordinated Rhodacycle Intermediate1->Intermediate2 Alkene Alkene Alkene->Intermediate2 Intermediate3 Migratory Insertion Product Intermediate2->Intermediate3 Migratory Insertion Product C4-Alkenylated Isoquinolone Intermediate3->Product β-Hydride Elimination Rh(I) [Cp*Rh(I)] Intermediate3->Rh(I) Reductive Elimination Rh(I)->Rh(III) Oxidation Oxidant Oxidant Oxidant->Rh(III)

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromoisoquinolin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromoisoquinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through several routes, primarily involving the bromination of an isoquinolin-3-ol precursor. Key strategies include direct bromination using electrophilic brominating agents or multi-step sequences involving the construction of the isoquinoline core followed by bromination. One common method involves the bromination of isoquinolin-3-ol using N-Bromosuccinimide (NBS) in a suitable solvent. Another approach could be a palladium-catalyzed cyclization of a substituted o-alkynylbenzyl azide, which can be adapted to yield the desired product.

Q2: I am observing low yields in my reaction. What are the potential causes and how can I optimize the yield?

A2: Low yields can stem from several factors including incomplete reaction, degradation of starting material or product, and formation of side products. To optimize the yield, consider the following:

  • Reaction Temperature: Ensure precise temperature control. For bromination reactions, lower temperatures can improve selectivity and reduce byproduct formation.[1][2]

  • Reagent Stoichiometry: Carefully control the amount of the brominating agent. An excess of reagents like NBS can lead to di-brominated products.[1]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the hydroxyl group.[3]

Q3: My main issue is the formation of multiple brominated isomers. How can I improve the regioselectivity for the 4-position?

A3: Achieving high regioselectivity is a common challenge in the bromination of heterocyclic compounds. To favor the formation of the 4-bromo isomer, you can try the following:

  • Choice of Brominating Agent: Milder brominating agents such as N-Bromosuccinimide (NBS) often provide better regioselectivity compared to harsher reagents like molecular bromine (Br₂).[4]

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Solvents like DMF or acetic acid are commonly used.[3] Experimenting with different solvents can help optimize the selectivity.

  • Temperature Control: Strict temperature control is crucial. Running the reaction at lower temperatures can minimize the formation of undesired isomers.[1][2] For related systems, temperatures between -26°C and -18°C have been shown to be effective for selective bromination.[1]

Q4: I am struggling with the purification of the final product. What are the recommended purification techniques?

A4: The purification of this compound can be challenging due to the presence of isomers and other byproducts with similar polarities. The following methods are recommended:

  • Column Chromatography: This is a standard and effective method. Silica gel is a common stationary phase, and a gradient elution system, such as dichloromethane/methanol, can be employed to separate the desired product.[3]

  • Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining a pure product.

  • Analytical Confirmation: The purity of the final compound should be confirmed using analytical techniques such as HPLC, NMR, and mass spectrometry.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Reaction not going to completion Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. If the reaction is sluggish, consider a moderate increase in temperature.
Inactive reagents.Ensure the quality and activity of your reagents, especially the brominating agent. NBS, for instance, should be pure.
Formation of di-brominated products Excess of brominating agent.Use a controlled stoichiometry of the brominating agent (e.g., 1.05-1.1 equivalents).[1]
High reaction temperature.Perform the reaction at a lower temperature to increase selectivity for mono-bromination.
Presence of tar-like byproducts Decomposition of starting material or product.Run the reaction at a lower temperature and under an inert atmosphere to minimize degradation.
Difficulty in separating isomers Similar polarity of the isomers.Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system might be necessary. Consider using a different stationary phase if silica gel is not effective.
Hydroxyl group reactivity The hydroxyl group may react with certain reagents.If side reactions involving the hydroxyl group are suspected, consider protecting it with a suitable protecting group (e.g., methoxy or benzyloxy) before bromination, followed by deprotection.

Experimental Protocols

Protocol 1: Bromination of Isoquinolin-3-ol using NBS

This protocol describes the synthesis of this compound from isoquinolin-3-ol using N-Bromosuccinimide.

Materials:

  • Isoquinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve isoquinolin-3-ol (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure this compound.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Isoquinolin-3-ol in DMF cool Cool to 0°C start->cool add_nbs Add NBS cool->add_nbs stir Stir at 0°C then warm to RT add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products (e.g., isomers) start->side_products decomposition Product Decomposition start->decomposition optimize_purification Optimize Purification start->optimize_purification Purification Issues optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp control_stoichiometry Control Stoichiometry side_products->control_stoichiometry change_reagent_solvent Change Reagent/Solvent side_products->change_reagent_solvent decomposition->optimize_time_temp inert_atmosphere Use Inert Atmosphere decomposition->inert_atmosphere

References

Technical Support Center: Synthesis of Brominated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brominated isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the direct bromination of isoquinoline?

A1: The most prevalent by-products in the direct bromination of isoquinoline are positional isomers and over-brominated products. Specifically, you may encounter:

  • 8-Bromoisoquinoline: Electrophilic substitution on the isoquinoline ring preferentially occurs at the C-5 and C-8 positions. Therefore, when targeting 5-bromoisoquinoline, the 8-bromo isomer is the most common isomeric by-product.[1] The formation of this isomer is highly dependent on reaction conditions.

  • Di- and Tri-brominated Isoquinolines: Over-bromination can lead to the formation of products such as 5,8-dibromoisoquinoline and 5,7,8-tribromoisoquinoline.[2][3] This is more likely to occur if an excess of the brominating agent is used or if the reaction temperature is not carefully controlled.[1]

  • Degradation Products: Harsh reaction conditions, such as high temperatures and highly concentrated acids, can lead to the formation of complex, tar-like polymeric materials.

Q2: I am synthesizing the isoquinoline core before bromination. What by-products should I be aware of from the cyclization reaction?

A2: By-products can also arise from the initial synthesis of the isoquinoline ring system. The nature of these by-products depends on the synthetic route employed:

  • Bischler-Napieralski Reaction: A significant side reaction in this synthesis is the formation of styrene derivatives through a retro-Ritter reaction.[4][5] This is more likely when the intermediate nitrilium ion is stabilized, favoring elimination over cyclization.

  • Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. Incomplete cyclization or alternative rearrangement pathways can lead to a mixture of intermediates and side products.

Q3: How can I control the regioselectivity of bromination to favor the 5-position over the 8-position?

A3: Achieving high regioselectivity for 5-bromination is critical and can be accomplished by carefully controlling the reaction parameters:

  • Temperature: This is one of the most critical factors. Maintaining a low temperature, typically between -25°C and -15°C, is essential to suppress the formation of the 8-bromoisoquinoline isomer.[1][6]

  • Choice of Acid/Solvent: Using a strong acid like concentrated sulfuric acid (H₂SO₄) protonates the nitrogen atom of the isoquinoline. This deactivates the pyridine ring towards electrophilic attack and directs the substitution to the benzene ring. The acidity of the medium can influence the reaction rate and selectivity.[7]

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can offer better control over the reaction, minimizing over-bromination.[1][2]

Q4: I am observing a significant amount of di-brominated product. How can I minimize this?

A4: The formation of di-brominated species, such as 5,8-dibromoisoquinoline, is a common issue. To mitigate this:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. It is recommended to use a slight excess (e.g., 1.1 equivalents) of NBS to drive the reaction to completion without promoting a second bromination. Using a larger excess should be avoided.[1]

  • Reaction Time and Temperature: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times. As with regioselectivity, lower temperatures can also help reduce the rate of the second bromination.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Monobrominated Isoquinoline
Potential Cause Suggested Solution
Incomplete Reaction Ensure the isoquinoline is fully dissolved in the acid before adding the brominating agent. Verify the quality of the brominating agent; for instance, NBS should be recrystallized if it appears discolored.[1] Consider extending the reaction time, but monitor for the formation of di-brominated by-products.
Suboptimal Temperature If the reaction temperature is too low, the reaction rate may be too slow. Ensure the temperature is maintained within the optimal range (e.g., -25°C to -15°C for 5-bromination with NBS/H₂SO₄).[1][6]
Product Loss During Workup During neutralization of the acidic reaction mixture, ensure the pH is carefully adjusted and that the temperature is kept low to prevent degradation. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
Formation of By-products If significant amounts of isomeric or di-brominated by-products are formed, refer to the troubleshooting guide for poor selectivity (Issue 2).
Issue 2: Poor Selectivity (Mixture of 5-bromo and 8-bromo Isomers)
Potential Cause Suggested Solution
Reaction Temperature Too High This is the most common cause. Strictly maintain the reaction temperature in the recommended low-temperature range. Use a cryostat or a well-maintained dry ice/acetone bath to ensure stable temperature control.[1]
Incorrect Acid Concentration The acidity of the reaction medium is crucial for deactivating the pyridine ring. Ensure that concentrated sulfuric acid (e.g., 96%) is used as specified in established protocols.[1]
Choice of Brominating Agent While NBS in H₂SO₄ is effective for 5-bromination, other reagent systems might offer different selectivities. However, for 5-bromination, this system is well-established for its selectivity at low temperatures.
Issue 3: Significant Formation of Di- and Poly-brominated By-products
Potential Cause Suggested Solution
Excess Brominating Agent Accurately weigh the brominating agent. Do not use more than the recommended stoichiometry (typically 1.1 equivalents for monobromination).[1]
Prolonged Reaction Time Monitor the consumption of the starting material by TLC or LC-MS and quench the reaction once the starting material is consumed to prevent further bromination of the product.
High Reaction Temperature Higher temperatures can increase the rate of the second bromination. Adhere to the recommended low-temperature conditions.
Issue 4: Difficulty in Purifying the Final Product
Potential Cause Suggested Solution
Isomers are Difficult to Separate The 5- and 8-bromo isomers have very similar physical properties, making separation by standard column chromatography challenging.[1] Fractional distillation under reduced pressure can be an effective method for separating the isomers on a larger scale.[1] For smaller scales, careful column chromatography with a suitable eluent system (e.g., dichloromethane/ethyl acetate or dichloromethane/diethyl ether) may be successful.[1] Preparative HPLC or counter-current chromatography are advanced techniques that can also be employed for difficult separations.[8]
Product Contaminated with Di-brominated By-products Recrystallization from a suitable solvent system (e.g., heptane/toluene) can be effective in removing di-brominated impurities, which are often less soluble.[1]
Presence of Tarry Residues If the crude product is oily or tarry, an initial purification step such as passing it through a short plug of silica gel might be necessary to remove polymeric material before attempting high-resolution purification.

Quantitative Data on By-product Formation

The following table summarizes representative yields and by-product formation under optimized conditions for the synthesis of 5-bromoisoquinoline using NBS in concentrated sulfuric acid.

ParameterValueReference
Desired Product 5-Bromoisoquinoline[1]
Brominating Agent N-Bromosuccinimide (1.1 equiv.)[1]
Solvent/Catalyst Concentrated H₂SO₄[1]
Temperature -25°C to -18°C[1]
Yield of 5-Bromoisoquinoline 47-49%[1]
Key By-products 8-Bromoisoquinoline, 5,8-Dibromoisoquinoline[1]
Control of By-products Strict temperature control is crucial to minimize the formation of 8-bromoisoquinoline. Using >1.1 equivalents of NBS leads to the formation of 5,8-dibromoisoquinoline, which is difficult to separate.[1]

Experimental Protocols

Key Experiment: Regioselective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure in Organic Syntheses and is designed to maximize the yield of 5-bromoisoquinoline while minimizing the formation of the 8-bromo isomer and di-brominated by-products.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Diethyl ether

  • Aqueous Ammonia (25%)

  • Sodium Hydroxide (1M)

  • Magnesium Sulfate (anhydrous)

  • Dry ice and acetone for cooling bath

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

  • Slowly add isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized NBS in portions to the vigorously stirred solution. It is critical to maintain the internal temperature between -26°C and -22°C during the addition.

  • Stir the suspension for 2 hours at -22°C, and then for an additional 3 hours at -18°C.

  • Carefully pour the reaction mixture onto crushed ice in a large beaker.

  • Neutralize the mixture to a pH of 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C by using an ice bath.

  • Extract the aqueous suspension with diethyl ether (3 portions).

  • Combine the organic phases, wash with 1M NaOH and then with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 5-bromoisoquinoline.

Visualizations

Byproduct_Formation Reaction Pathways in Isoquinoline Bromination Isoquinoline Isoquinoline Protonated_Isoquinoline Isoquinolinium Ion (in strong acid) Isoquinoline->Protonated_Isoquinoline H₂SO₄ Product_5_Bromo 5-Bromoisoquinoline (Desired Product) Protonated_Isoquinoline->Product_5_Bromo Major Pathway (Low Temp) Byproduct_8_Bromo 8-Bromoisoquinoline (Isomeric By-product) Protonated_Isoquinoline->Byproduct_8_Bromo Minor Pathway (Higher Temp Favors) NBS NBS (1.1 eq) -20°C NBS->Product_5_Bromo NBS->Byproduct_8_Bromo Excess_NBS Excess NBS or Higher Temp. Byproduct_5_8_Dibromo 5,8-Dibromoisoquinoline (Over-bromination) Excess_NBS->Byproduct_5_8_Dibromo Product_5_Bromo->Byproduct_5_8_Dibromo

Caption: Competing reaction pathways in the bromination of isoquinoline.

Troubleshooting_Workflow Troubleshooting Workflow for Brominated Isoquinoline Synthesis Start Start: Analyze Crude Reaction Mixture (TLC, LC-MS) Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? (Starting Material Present) Check_Yield->Incomplete_Reaction Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity Yes End End: Purified Product Check_Purity->End No Workup_Loss Significant Loss During Workup? Incomplete_Reaction->Workup_Loss No Optimize_Time_Temp Optimize Reaction Time & Reagent Quality Incomplete_Reaction->Optimize_Time_Temp Yes Workup_Loss->Check_Purity No Refine_Workup Refine Neutralization & Extraction Steps Workup_Loss->Refine_Workup Yes Optimize_Time_Temp->Start Refine_Workup->Start Isomer_Impurity Isomeric By-product (e.g., 8-Bromo) Identify_Impurity->Isomer_Impurity Overbromination_Impurity Over-bromination (e.g., Di-bromo) Identify_Impurity->Overbromination_Impurity Control_Temp Decrease & Strictly Control Temperature Isomer_Impurity->Control_Temp Control_Stoich Reduce Stoichiometry of Brominating Agent Overbromination_Impurity->Control_Stoich Control_Temp->Start Control_Stoich->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromoisoquinolin-3-ol synthesis. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach is a two-step process. First, the synthesis of the precursor, isoquinolin-3-ol, is performed, followed by a regioselective bromination at the C4 position.

Q2: Which methods are recommended for the synthesis of the isoquinolin-3-ol precursor?

Several methods exist for the synthesis of isoquinolin-3-ols. One classical approach involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst.[1] More modern methods include transition-metal-catalyzed C-H activation and annulation reactions, which can offer high efficiency and functional group tolerance.[2][3]

Q3: How can I introduce the bromine atom at the C4 position of isoquinolin-3-ol?

Direct bromination of isoquinolin-3-ol is a feasible method. The use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or bromine in acetic acid are established methods for the bromination of similar heterocyclic systems, such as quinolin-3-ol.[4] Careful control of reaction conditions is crucial to ensure regioselectivity and avoid over-bromination.

Q4: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Low yield of the isoquinolin-3-ol precursor: This can be due to incomplete reaction, side product formation, or difficult purification.

  • Poor regioselectivity during bromination: Formation of other bromo-isomers (e.g., at the 5, 8, or other positions) can be a significant issue.[5]

  • Over-bromination: The formation of di- or tri-brominated products can reduce the yield of the desired mono-brominated product.

  • Purification difficulties: Separating the desired product from starting materials, isomers, and over-brominated byproducts can be challenging.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of Isoquinolin-3-ol (Precursor)
Possible Cause Suggested Solution
Inactive Catalyst (Friedel-Crafts) Ensure the Friedel-Crafts catalyst (e.g., AlCl₃) is fresh and anhydrous. Store it in a desiccator and handle it under an inert atmosphere.
Poor Quality Starting Materials Verify the purity of phenacetyl chloride and the thiocyanate derivative. Purify starting materials if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature. Friedel-Crafts reactions can be sensitive to temperature fluctuations.
Inefficient C-H Activation In modern catalytic methods, screen different transition metal catalysts (e.g., Rh(III), Pd(II)), ligands, and additives to improve catalytic activity.[2][3]
Problem 2: Formation of Multiple Products during Bromination
Possible Cause Suggested Solution
Lack of Regioselectivity Control the reaction temperature meticulously. Bromination reactions are often temperature-sensitive.[5] Start at a low temperature (e.g., 0 °C) and slowly warm up as needed while monitoring the reaction.
Incorrect Brominating Agent or Solvent The choice of brominating agent and solvent is critical. Compare NBS in DMF with bromine in acetic acid.[4] The polarity of the solvent can influence the regioselectivity.
Over-bromination Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Add the brominating agent portion-wise to maintain a low concentration and monitor the reaction progress closely by TLC or LC-MS to stop it upon consumption of the starting material.
Problem 3: Difficult Purification of the Final Product
Possible Cause Suggested Solution
Similar Polarity of Product and Byproducts Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely eluting spots. Consider using a different stationary phase if silica gel is not effective.
Product Precipitation Issues For recrystallization, screen a variety of solvent systems to find one that provides good differential solubility for the product and impurities.
Presence of Tautomers Be aware that isoquinolin-3-ol exists in tautomeric equilibrium with isoquinolin-3(2H)-one. This can sometimes lead to broadened peaks in NMR or multiple spots on TLC.

Experimental Protocols

Protocol 1: Synthesis of Isoquinolin-3-ol (General Procedure)

This protocol is based on the general principle of isoquinolin-3-one synthesis via C-H activation.

  • Reaction Setup: To an oven-dried Schlenk tube, add the substituted benzamide (1.0 mmol), the coupling partner (e.g., an alkyne or alkene, 2-3 equiv.), a transition metal catalyst (e.g., [RhCp*Cl₂]₂ (2-5 mol%)), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., DCE or THF, 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bromination of Isoquinolin-3-ol (Proposed Procedure)

This proposed protocol is based on methods for analogous compounds.[4]

  • Dissolution: Dissolve isoquinolin-3-ol (1.0 mmol) in a suitable solvent (e.g., DMF or glacial acetic acid) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) in portions over 15-30 minutes. Alternatively, add a solution of bromine (1.05 mmol) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table presents a hypothetical optimization of the bromination reaction based on common variables.

Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield of this compound (%)
1NBS (1.1 eq)DMF25445
2NBS (1.1 eq)DMF0 to 25660
3Br₂ (1.1 eq)Acetic Acid25455
4Br₂ (1.1 eq)Acetic Acid0 to 25670
5NBS (1.5 eq)DMF25430 (with dibromo-product)

Visualizations

Synthesis_Workflow cluster_0 Step 1: Isoquinolin-3-ol Synthesis cluster_1 Step 2: Bromination start Starting Materials (e.g., Benzamide) reaction1 Transition-Metal Catalyzed C-H Activation/Annulation start->reaction1 workup1 Work-up and Purification reaction1->workup1 precursor Isoquinolin-3-ol workup1->precursor reaction2 Bromination (NBS or Br2) precursor->reaction2 workup2 Quenching and Purification reaction2->workup2 product This compound workup2->product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Bromination cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield in Bromination Step cause1 Poor Regioselectivity start->cause1 cause2 Over-bromination start->cause2 cause3 Incomplete Reaction start->cause3 solution1a Optimize Temperature (e.g., 0 °C) cause1->solution1a Control Selectivity solution1b Screen Solvents (DMF, Acetic Acid) cause1->solution1b solution2a Use Stoichiometric Brominating Agent (1.1 eq) cause2->solution2a Prevent Side Products solution2b Monitor by TLC/LC-MS cause2->solution2b solution3a Increase Reaction Time cause3->solution3a Drive to Completion solution3b Slightly Increase Temperature cause3->solution3b end Optimized Reaction solution1a->end Improved Yield solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting logic for the bromination of isoquinolin-3-ol.

References

Technical Support Center: Selective Bromination of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective bromination of isoquinoline derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the selective bromination of isoquinolines in a question-and-answer format.

Q1: My bromination reaction is producing a mixture of isomers, primarily at the C5 and C8 positions. How can I improve the regioselectivity for a single isomer?

A1: Achieving high regioselectivity in the electrophilic bromination of isoquinoline is a common challenge due to the inherent reactivity of the C5 and C8 positions.[1][2][3][4] The pyridine ring is deactivated by the nitrogen atom, directing electrophilic attack to the benzene ring.[2] Here are several strategies to enhance selectivity:

  • Strict Temperature Control: The formation of different isomers can be highly temperature-dependent. For the synthesis of 5-bromoisoquinoline, maintaining a low temperature (e.g., -25°C to -18°C) is critical to suppress the formation of the 8-bromo isomer, which is often difficult to separate.[5]

  • Choice of Brominating Agent and Acid: The combination of the brominating agent and the acid solvent plays a crucial role. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) has been shown to be effective for regioselective monobromination at the C5 position.[6][7] Alternatively, using N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) can also yield 5-bromoisoquinoline.[6][7]

  • "Swamping Catalyst Effect": The use of a Lewis acid, such as aluminum trichloride (AlCl₃), can direct bromination to the benzenoid ring. The Lewis acid complexes with the nitrogen atom, further deactivating the pyridine ring and promoting substitution at C5 and C8.[6]

Q2: I am observing significant amounts of di- and tri-brominated products in my reaction mixture. How can I favor mono-bromination?

A2: Over-bromination is a frequent side reaction, leading to products like 5,8-dibromoisoquinoline and 5,7,8-tribromoisoquinoline.[6] To control the extent of bromination, consider the following:

  • Stoichiometry of the Brominating Agent: Carefully control the molar equivalents of the brominating agent. Using a slight excess (e.g., 1.1 equivalents) of NBS is often sufficient for mono-bromination.[5] Adding the brominating agent portion-wise can also help maintain a low concentration and reduce over-bromination.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the mono-substituted product. Monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction once the desired product is formed.

  • Substrate Concentration: High substrate concentrations can sometimes lead to a higher incidence of polybrominated products. Experiment with more dilute conditions.

Q3: My desired product is the C4-bromoisoquinoline, but electrophilic substitution methods are not working. What is an alternative approach?

A3: Direct electrophilic bromination at the C4 position is challenging due to the electronic properties of the isoquinoline ring.[8] A more effective strategy involves a dearomatization-rearomatization sequence:

  • Dearomatization: The isoquinoline is first reacted with di-tert-butyl dicarbonate (Boc₂O) to form a 1,2-dihydroisoquinoline intermediate.

  • Electrophilic Bromination: This dearomatized intermediate is then brominated with an electrophilic bromine source like NBS.

  • Rearomatization: An acid-promoted rearomatization step then yields the 4-bromoisoquinoline.[8]

This multi-step, one-pot procedure has been shown to be highly selective for the C4 position.[8]

Q4: The bromination of my substituted isoquinoline derivative is giving unexpected regioselectivity or low yields. What factors should I consider?

A4: The electronic nature and position of existing substituents on the isoquinoline ring significantly influence the outcome of electrophilic bromination.[9]

  • Electron-Donating Groups (EDGs): EDGs on the benzenoid ring will activate it towards electrophilic substitution and can influence the position of bromination.

  • Electron-Withdrawing Groups (EWGs): EWGs will deactivate the ring, making bromination more difficult and potentially requiring harsher reaction conditions.

  • Steric Hindrance: Bulky substituents can sterically hinder attack at adjacent positions, favoring substitution at less hindered sites.

It is advisable to conduct small-scale test reactions with varying conditions (temperature, solvent, brominating agent) to find the optimal procedure for your specific substrate.

Frequently Asked Questions (FAQs)

Q: What are the most common brominating agents for isoquinoline?

A: The most commonly used brominating agents are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).[5][6][10] Other reagents like N,N'-dibromoisocyanuric acid (DBI) have also been employed for specific applications.[6][7]

Q: Why does electrophilic bromination of isoquinoline occur on the benzene ring and not the pyridine ring?

A: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.[2][3] Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzenoid ring, primarily at the C5 and C8 positions.[1][4]

Q: Is it possible to brominate the pyridine ring of isoquinoline?

A: Yes, but it typically requires different reaction conditions than those used for substitution on the benzenoid ring. Gas-phase bromination at high temperatures (e.g., 300-450°C) can lead to substitution at the C1 or C3 positions, though yields may be low.[11] Nucleophilic substitution reactions, on the other hand, readily occur at the C1 position.[2][12]

Q: How can I separate a mixture of brominated isoquinoline isomers?

A: The separation of brominated isoquinoline isomers can be challenging due to their similar polarities.[5] Column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial. In some cases, fractional crystallization or recrystallization may also be effective.[5]

Quantitative Data Summary

The following tables summarize quantitative data from representative bromination protocols for isoquinoline derivatives.

Table 1: Regioselective C5-Bromination of Isoquinoline

Brominating AgentAcid/SolventTemperature (°C)Time (h)Yield (%) of 5-BromoisoquinolineReference
NBSH₂SO₄-22 to -18575-80[5]
NBSH₂SO₄Not SpecifiedNot SpecifiedHigh[6]
DBICF₃SO₃HNot SpecifiedNot SpecifiedHigh[6]

Table 2: C4-Halogenation of Isoquinoline via Dearomatization-Rearomatization

Halogenating AgentSolventAcid for RearomatizationYield (%) of 4-HaloisoquinolineReference
NBSTHF6 N HCl62[8]
TCCATHF6 N HClModerate to Good[8]
NISTHF6 N HClModerate to Good[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure known for its high regioselectivity and yield.[5]

  • Preparation: In a flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid to below 30°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cooling: Cool the solution to -25°C using a dry ice-acetone bath.

  • Addition of NBS: To the vigorously stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) in portions, maintaining the internal temperature between -22 and -26°C.

  • Reaction: Stir the suspension efficiently for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Work-up: Pour the resulting homogeneous reaction mixture onto crushed ice. Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Bromoisoquinoline

This protocol is based on a dearomatization-rearomatization strategy.[8]

  • Dearomatization: In a dry flask under an inert atmosphere, dissolve isoquinoline in dry THF. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) and stir at the specified temperature for 2 hours.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.2 equivalents) to the reaction mixture at room temperature and stir until the starting material is consumed (monitor by TLC).

  • Rearomatization: Add 6 N aqueous HCl and stir vigorously for 6 hours at room temperature.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain 4-bromoisoquinoline.

Visualizations

troubleshooting_workflow start Start: Bromination of Isoquinoline Derivative problem Identify Undesired Outcome start->problem isomer_mix Mixture of Isomers (e.g., C5 and C8) problem->isomer_mix Poor Selectivity over_bromination Over-bromination (Di-/Tri-bromo products) problem->over_bromination Multiple Products wrong_position Wrong Regioisomer (e.g., need C4) problem->wrong_position Incorrect Position low_yield Low Yield / No Reaction problem->low_yield Poor Conversion sol_isomer Improve Regioselectivity isomer_mix->sol_isomer sol_over_bromo Control Degree of Bromination over_bromination->sol_over_bromo sol_wrong_pos Change Synthetic Strategy wrong_position->sol_wrong_pos sol_low_yield Optimize Reaction Conditions low_yield->sol_low_yield detail_isomer • Strict Temperature Control • Choose appropriate Brominating Agent/Acid • Use Lewis Acid Catalyst sol_isomer->detail_isomer detail_over_bromo • Control Stoichiometry of Brominating Agent • Reduce Reaction Time/Temperature • Adjust Concentration sol_over_bromo->detail_over_bromo detail_wrong_pos • Dearomatization-Rearomatization Strategy for C4 • High-Temperature Gas-Phase for Pyridine Ring sol_wrong_pos->detail_wrong_pos detail_low_yield • Consider Substituent Effects (EDG/EWG) • Screen Solvents and Reagents • Check Reagent Purity sol_low_yield->detail_low_yield end Achieve Desired Product detail_isomer->end detail_over_bromo->end detail_wrong_pos->end detail_low_yield->end logical_relationship isoquinoline Isoquinoline Ring System pyridine_ring Pyridine Ring (Electron Deficient) isoquinoline->pyridine_ring benzene_ring Benzene Ring (Electron Rich) isoquinoline->benzene_ring pos_c4 C4 Position (Requires Special Conditions) isoquinoline->pos_c4 pos_c1 C1 Position (Most Reactive for SNAr) pyridine_ring->pos_c1 pos_c5_c8 C5 & C8 Positions (Most Reactive for SEAr) benzene_ring->pos_c5_c8 electrophilic_attack Electrophilic Attack (e.g., Br+) electrophilic_attack->pyridine_ring Disfavored electrophilic_attack->benzene_ring Favored nucleophilic_attack Nucleophilic Attack (e.g., Nu-) nucleophilic_attack->pyridine_ring Favored nucleophilic_attack->benzene_ring Disfavored

References

Purification strategies for removing impurities from 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromoisoquinolin-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is excellent for removing smaller amounts of impurities and obtaining a highly crystalline final product.

Q2: What are the likely impurities I might encounter in my crude this compound sample?

A2: Impurities can originate from starting materials, reagents, and side reactions during the synthesis. Potential impurities include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various substituted phenylacetonitriles or benzaldehydes.

  • Isomeric byproducts: Formation of other brominated isoquinoline isomers is possible depending on the reaction conditions.

  • Over-brominated or under-brominated species: Di-brominated or non-brominated isoquinolin-3-ol may be present.

  • Oxidation products: The isoquinoline ring system can be susceptible to oxidation.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the sample and detecting trace impurities. A reverse-phase C18 column is often used.[1]

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess purity and monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Troubleshooting

Q4: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A4: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like substituted isoquinolines. Here are some strategies to mitigate this:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the eluent and add a small amount of a volatile base, such as triethylamine (0.1-1%), to neutralize the acidic sites.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize contact time: Employ flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.

Q5: I'm having difficulty separating this compound from a closely eluting impurity. How can I improve the separation?

A5: Achieving good separation between compounds with similar polarities can be challenging. Here are some tips:

  • Optimize the eluent system: Systematically screen different solvent mixtures using TLC to find an eluent that provides the best separation (a ΔRf of >0.2 is ideal). A good starting point for bromo-substituted isoquinolines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[2][3]

  • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in the polar solvent can improve resolution.

  • Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Plug the bottom of the column with a small piece of cotton or glass wool.
  • Add a layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
  • Add another layer of sand on top of the packed silica gel.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
  • Collect fractions in test tubes.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.
  • Promising single solvents for similar compounds include ethanol or benzene.
  • A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Purification of this compound

Purification MethodSolvent SystemTypical Ratio/GradientNotes
Column Chromatography Ethyl Acetate / HexanesGradient: 5% to 50% Ethyl AcetateA good starting point for many organic compounds.
Dichloromethane / MethanolGradient: 0% to 10% MethanolSuitable for more polar compounds.[2]
Recrystallization EthanolSingle SolventMay require a large volume.
Ethyl Acetate / HexanesMixed SolventDissolve in hot ethyl acetate, add hexanes until cloudy.
Ethanol / WaterMixed SolventDissolve in hot ethanol, add water until cloudy.

Visualizations

PurificationWorkflow Crude Crude this compound ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (HPLC, TLC, NMR) ColumnChromatography->PurityAnalysis Recrystallization Recrystallization PureProduct Pure this compound Recrystallization->PureProduct PurityAnalysis->Recrystallization If further purification is needed PurityAnalysis->PureProduct If pure TroubleshootingPurification Start Purification Issue Degradation Degradation on Column? Start->Degradation PoorSeparation Poor Separation? Start->PoorSeparation LowYield Low Recrystallization Yield? Start->LowYield Degradation->PoorSeparation No Sol1 Deactivate Silica (e.g., with Et3N) Use Alumina Degradation->Sol1 Yes PoorSeparation->LowYield No Sol2 Optimize Eluent (TLC) Use Shallower Gradient Dry Load Sample PoorSeparation->Sol2 Yes Sol3 Optimize Solvent System Cool Slowly Minimize Solvent Volume LowYield->Sol3 Yes

References

How to avoid harsh reaction conditions in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to isoquinoline and its derivatives, with a focus on avoiding harsh reaction conditions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized reaction protocols for milder and more efficient isoquinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of isoquinolines, focusing on modern, milder alternatives to traditional methods.

General Issues

Question 1: My isoquinoline synthesis is resulting in a very low yield or failing completely. What are the common general causes?

Answer: Low yields in isoquinoline synthesis, even under mild conditions, can often be attributed to a few key factors:

  • Insufficiently Activated Aromatic Ring: The cyclization step in many isoquinoline syntheses is an electrophilic aromatic substitution. If the aromatic ring of your starting material lacks electron-donating groups, the reaction may be sluggish.

  • Suboptimal Catalyst or Reagent Choice: The efficiency of milder synthesis methods often hinges on the correct choice of catalyst (e.g., photocatalyst, Lewis acid) or activating agent. An inappropriate choice for your specific substrate can lead to poor results.

  • Incorrect Reaction Temperature: While modern methods often operate at lower temperatures than traditional approaches, temperature can still be a critical parameter. Some reactions may require gentle heating to proceed efficiently, while for others, especially photocatalytic reactions, excessive heat can be detrimental.

  • Presence of Water: Many of the catalysts and intermediates are sensitive to moisture. Using anhydrous reagents and solvents is crucial for success.

  • Atmosphere: Some reactions, particularly those involving photocatalysts or sensitive reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst or reactants.

Bischler-Napieralski Reaction: Mild Modifications

Question 2: I am trying a milder Bischler-Napieralski reaction using triflic anhydride (Tf₂O), but the reaction is not working well. What could be the problem?

Answer: When using milder reagents like triflic anhydride, several factors can impact the reaction's success:

  • Base Choice: A non-nucleophilic base, such as 2-chloropyridine, is often crucial to scavenge the triflic acid byproduct without interfering with the reaction.

  • Temperature Control: These reactions are often performed at low temperatures (e.g., -20 °C to 0 °C) to control the reactivity of the triflic anhydride and prevent side reactions. Allowing the reaction to warm up too quickly can lead to decomposition.[1]

  • Reagent Quality: Triflic anhydride is highly reactive and sensitive to moisture. Using old or improperly stored reagent can lead to failed reactions.

Question 3: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I minimize this?

Answer: The formation of a styrene byproduct is due to a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[1][2][3] To minimize this:

  • Use Milder Conditions: The use of triflic anhydride and a non-nucleophilic base at low temperatures can suppress this side reaction compared to harsher conditions with POCl₃.

  • Solvent Choice: In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[2]

Pictet-Spengler Reaction: Milder Approaches

Question 4: My microwave-assisted Pictet-Spengler reaction is giving a low yield and a complex mixture of products. What are the likely causes?

Answer: While microwave irradiation can significantly accelerate the Pictet-Spengler reaction, it can also lead to side reactions if not properly controlled:

  • Overheating: Excessive temperature can cause decomposition of the starting materials or the product. It's important to use a dedicated microwave reactor with accurate temperature control.

  • Reaction Time: The optimal reaction time in a microwave synthesis is often very short (minutes). Over-irradiating the sample can lead to byproduct formation.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave energy. Solvents like ethanol, DMF, or toluene are often used.

  • Acid Catalyst: Even under microwave conditions, an acid catalyst (e.g., trifluoroacetic acid) is often required. The concentration of the acid can be optimized to improve yields.

Question 5: I am attempting a photocatalytic Pictet-Spengler reaction, but the conversion is very low. What should I check?

Answer: Photocatalytic reactions have their own unique set of parameters to consider:

  • Light Source: Ensure that the light source emits at a wavelength that is absorbed by your photocatalyst. The intensity of the light can also be a factor.

  • Photocatalyst Loading: The amount of photocatalyst is crucial and should be optimized. Too little catalyst will result in a slow reaction, while too much can sometimes be detrimental.

  • Degassing: Oxygen can quench the excited state of the photocatalyst, so it is often necessary to degas the reaction mixture thoroughly.

  • Substrate Compatibility: Not all substrates are suitable for photocatalytic methods. Highly electron-rich or electron-poor substrates may behave differently.

Pomeranz-Fritsch Reaction: Lewis Acid Catalysis

Question 6: I am using a lanthanide triflate as a Lewis acid catalyst in my Pomeranz-Fritsch reaction, but the yields are inconsistent. Why might this be?

Answer: Lanthanide triflates are excellent mild Lewis acids, but their effectiveness can be influenced by several factors:

  • Hydration: Lanthanide triflates are hygroscopic, and their hydrated forms are less active. It is essential to use the anhydrous salt and to dry the solvents and other reagents thoroughly.

  • Catalyst Loading: The optimal catalyst loading should be determined experimentally. Typically, 5-10 mol% is a good starting point.

  • Substrate Electronics: The Pomeranz-Fritsch reaction is sensitive to the electronic nature of the benzaldehyde derivative. Electron-donating groups on the aromatic ring generally facilitate the reaction.[4]

  • Reaction Temperature: While milder than using strong protic acids, some heating may still be required to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various mild isoquinoline synthesis methods, providing a basis for comparison with traditional harsh-condition syntheses.

ReactionMethodCatalyst/ReagentTemperatureTimeYield RangeReference(s)
Bischler-Napieralski ConventionalPOCl₃Reflux2-6 h40-80%[1]
MilderTf₂O, 2-chloropyridine-20 to 0 °C1-2 h70-95%[1]
MicrowavePOCl₃140 °C30 min60-90%
Pictet-Spengler ConventionalHCl, RefluxReflux4-24 h50-85%[5][6]
MicrowaveTFA150 °C5-15 min70-98%[7]
PhotocatalyticEosin YRoom Temp12-24 h60-90%[8]
Pomeranz-Fritsch ConventionalConc. H₂SO₄100-160 °C1-4 h30-70%[4][9]
Lewis AcidYb(OTf)₃60-80 °C6-12 h65-90%

Experimental Protocols

Protocol 1: Mild Bischler-Napieralski Reaction using Triflic Anhydride

This protocol describes a milder version of the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 2-Chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)[1]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the β-arylethylamide in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Add 2-chloropyridine to the solution.

  • Slowly add triflic anhydride dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction

This protocol provides a general procedure for the rapid synthesis of tetrahydroisoquinolines using microwave irradiation.

Materials:

  • β-arylethylamine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1-1.0 equiv)

  • Solvent (e.g., ethanol, toluene, or DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dedicated microwave reaction vial, combine the β-arylethylamine, aldehyde, and solvent.

  • Add the desired amount of trifluoroacetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 5-15 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Lewis Acid-Catalyzed Pomeranz-Fritsch Reaction

This protocol outlines a milder Pomeranz-Fritsch synthesis using a lanthanide triflate as a Lewis acid catalyst.

Materials:

  • Benzaldehyde derivative (1.0 equiv)

  • 2,2-Diethoxyethylamine (1.1 equiv)

  • Anhydrous solvent (e.g., acetonitrile, dichloroethane)

  • Lanthanide triflate (e.g., Yb(OTf)₃) (10 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the benzaldehyde derivative in the anhydrous solvent, add the 2,2-diethoxyethylamine and the lanthanide triflate catalyst under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 6-12 hours), monitoring the progress by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Bischler-Napieralski Reaction Workflow

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start β-Arylethylamide cyclization Cyclization (Low Temperature) start->cyclization reagents Mild Dehydrating Agent (e.g., Tf₂O, 2-chloropyridine) reagents->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Chromatography) workup->purification end 3,4-Dihydroisoquinoline purification->end

Caption: Workflow for a mild Bischler-Napieralski reaction.

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism amine β-Arylethylamine imine Imine Formation amine->imine aldehyde Aldehyde aldehyde->imine iminium Iminium Ion (Protonation) imine->iminium - H₂O cyclization Intramolecular Electrophilic Attack iminium->cyclization spiro Spirocyclic Intermediate cyclization->spiro rearrangement Rearomatization spiro->rearrangement product Tetrahydroisoquinoline rearrangement->product - H⁺

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Photocatalytic Isoquinoline Synthesis Cycle

Photocatalytic_Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC•⁻ PC_star->PC_reduced SET Substrate Substrate Radical_Cation Substrate•⁺ Substrate->Radical_Cation Product Product Radical_Cation->Product Cyclization & Steps PC_reduced->PC SET Oxidant Oxidant Oxidant_reduced Oxidant•⁻ Oxidant->Oxidant_reduced

Caption: General catalytic cycle for a reductive photocatalytic isoquinoline synthesis.

References

Technical Support Center: Synthesis of 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoisoquinolin-3-ol and related compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 4-bromoisoquinolines and 4-bromoisoquinolinones?

A1: A common and effective method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. This approach allows for the selective synthesis of either 4-bromoisoquinoline or 4-bromoisoquinolin-1(2H)-one by carefully selecting the reaction conditions, particularly the solvent and additives.[1]

Q2: How does the choice of solvent influence the product of the reaction?

A2: The solvent plays a crucial role in directing the outcome of the synthesis. Acetonitrile (MeCN) as a solvent, in the presence of lithium bromide (LiBr), favors the formation of 4-bromoisoquinoline. Conversely, using a mixture of 1,2-dichloroethane (ClCH2CH2Cl) and water with acetic acid (HOAc) as an additive selectively yields 4-bromo-3-phenylisoquinolin-1(2H)-one.[1]

Q3: What are the key reagents and catalysts used in this synthesis?

A3: The core catalytic system consists of palladium(II) bromide (PdBr2) and copper(II) bromide (CuBr2). Additives such as lithium bromide (LiBr) or acetic acid (HOAc) are used to control the selectivity of the reaction. The starting material is a substituted 2-alkynyl benzyl azide.[1]

Troubleshooting Guide

Problem 1: Low or no yield of the desired 4-bromoisoquinoline product.

Q: I am not getting a good yield of 4-bromo-3-phenylisoquinoline. What are the critical factors to check?

A:

  • Solvent Choice: Ensure you are using acetonitrile (MeCN) as the solvent. The use of other solvents like 1,2-dichloroethane can significantly reduce the yield of 4-bromoisoquinoline and favor the formation of the isoquinolinone byproduct.[1]

  • Additive: The presence of lithium bromide (LiBr) is crucial for obtaining a good yield of 4-bromoisoquinoline. Check that the correct equivalent of LiBr has been added.[1]

  • Catalyst Activity: Verify the quality and activity of the palladium (PdBr2) and copper (CuBr2) catalysts. Deactivated or impure catalysts can lead to low conversion.

  • Reaction Temperature: The reaction is typically run at 80°C. Ensure the reaction temperature is maintained consistently.[1]

  • Starting Material Purity: Impurities in the 2-phenylethynyl benzyl azide starting material can interfere with the catalytic cycle.

Problem 2: The major product of my reaction is 4-bromo-3-phenylisoquinolin-1(2H)-one instead of the desired 4-bromoisoquinoline.

Q: My synthesis is yielding the isoquinolinone derivative as the main product. How can I improve the selectivity for 4-bromoisoquinoline?

A: This issue arises from incorrect reaction conditions for the desired product. To favor the formation of 4-bromo-3-phenylisoquinoline, you should:

  • Switch to Acetonitrile (MeCN): This is the preferred solvent for the synthesis of 4-bromoisoquinoline.[1]

  • Use Lithium Bromide (LiBr): This additive is key to directing the reaction towards the isoquinoline product. Avoid using acetic acid (HOAc), which promotes the formation of the isoquinolinone.[1]

Problem 3: Difficulty in purifying the final product.

Q: I am having trouble isolating the pure this compound. What purification methods are recommended?

A:

  • Column Chromatography: Flash column chromatography is a standard and effective method for purifying the crude product. A common eluent system is a mixture of hexane and ethyl acetate. The ratio can be adjusted based on the polarity of the specific product and any impurities.[1]

  • Recrystallization: For some solid products, recrystallization can be an excellent method to achieve high purity. The choice of solvent will depend on the solubility of your specific compound.

  • Work-up Procedure: Ensure a thorough aqueous work-up to remove inorganic salts and other water-soluble impurities before chromatographic purification. This typically involves filtering the reaction mixture, evaporating the solvent, and then performing extractions.[1]

Data Presentation

Table 1: Effect of Solvents and Additives on the Synthesis of 4-Bromo-3-phenylisoquinoline (2a) and 4-Bromo-3-phenylisoquinolin-1(2H)-one (3a)

EntryAdditive/equiv.SolventTime (h)Yield of 2a (%)Yield of 3a (%)
1LiBr (2)MeCN2665Trace
2LiBr (2)ClCH2CH2Cl263118
3LiBr (1)ClCH2CH2Cl262025
4LiBr (0.2)ClCH2CH2Cl261227
5HOAc (1)ClCH2CH2Cl22Trace40
6HOAc (2)ClCH2CH2Cl22Trace70
7HOAc (2)/H2O (0.1 mL)ClCH2CH2Cl22Trace83
8HOAc (2)/H2O (0.5 mL)ClCH2CH2Cl22Trace68

Reaction conditions: 2-phenylethynyl benzyl azide (1a) (0.3 mmol), PdBr2 (5 mol%), CuBr2 (3 equiv.), and additive in the indicated solvent (5 mL) at 80 °C. Isolated yields.[1]

Experimental Protocols

Method A: Synthesis of 3-Substituted 4-Bromoisoquinolines

A mixture of the 2-alkynyl benzyl azide (0.3 mmol), PdBr2 (5 mol%), CuBr2 (3 equiv.), and LiBr (2 equiv.) in CH3CN (5 mL) is stirred at the indicated reaction temperature until the starting material is completely consumed as monitored by TLC and GC analysis. The mixture is then filtered and the solvent is evaporated. The resulting residue is purified by flash column chromatography (hexane/ethyl acetate) to afford the desired 4-bromoisoquinoline.[1]

Method B: Synthesis of 3-Substituted 4-Bromoisoquinolin-1(2H)-ones

A mixture of the 2-alkynyl benzyl azide (0.3 mmol), PdBr2 (5 mol%), CuBr2 (3 equiv.), and HOAc (2 equiv.) in a mixture of ClCH2CH2Cl (5 mL) and H2O (0.1 mL) is stirred at 80 °C. The reaction progress is monitored by TLC. After completion, the mixture is filtered and the filtrate is evaporated. The crude product is then purified by flash column chromatography (hexane/ethyl acetate) to yield the 4-bromoisoquinolin-1(2H)-one.[1]

Visualizations

experimental_workflow start Start: 2-Alkynyl Benzyl Azide reagents Add Catalysts: PdBr2 (5 mol%) CuBr2 (3 equiv.) start->reagents solvent_choice Solvent & Additive Selection reagents->solvent_choice meoh_path Solvent: MeCN Additive: LiBr (2 equiv.) solvent_choice->meoh_path  For Product A dce_path Solvent: ClCH2CH2Cl/H2O Additive: HOAc (2 equiv.) solvent_choice->dce_path  For Product B reaction_a Stir at 80°C meoh_path->reaction_a reaction_b Stir at 80°C dce_path->reaction_b workup Filtration & Evaporation reaction_a->workup reaction_b->workup purification Flash Column Chromatography (Hexane/Ethyl Acetate) workup->purification product_a Product A: 4-Bromoisoquinoline purification->product_a product_b Product B: 4-Bromoisoquinolin-1(2H)-one purification->product_b

Caption: Synthetic workflow for the selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolin-1(2H)-one.

References

Technical Support Center: Catalyst Selection for Efficient Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of isoquinoline derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of isoquinolines via Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the most common reasons?

A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1]

  • Weak Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough.[1]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more likely when the resulting styrene is highly conjugated.[2]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical for success.[1]

Q2: How can I improve the yield of my Bischler-Napieralski reaction?

A2: To improve your yield, consider the following troubleshooting steps:

IssueRecommended Solution
Low to No Product Formation Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃. For sensitive substrates, consider a milder, modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine.[1]
Incomplete Reaction Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress using TLC to determine the optimal reaction time.[1]
Formation of Styrene Side-Product Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can form an N-acyliminium intermediate, avoiding the elimination that leads to the styrene.[2]
Formation of an Unexpected Regioisomer This can occur due to cyclization at an alternative, electronically favorable position, especially with P₂O₅. Modifying the activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.[1]
Degradation of Starting Material or Product If your substrate is sensitive, use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[1] Monitor the reaction closely and minimize the reaction time.

Q3: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

A3: Tar formation is often a result of high temperatures or prolonged reaction times. Carefully control the reaction temperature, and consider a gradual increase to the target temperature. Monitor the reaction progress closely and work it up as soon as the starting material is consumed to prevent overheating and decomposition.

Pictet-Spengler Reaction

Q1: What are the critical factors for a successful Pictet-Spengler reaction?

A1: The success of a Pictet-Spengler reaction hinges on:

  • Nucleophilicity of the Aromatic Ring: Similar to the Bischler-Napieralski reaction, the aromatic ring must be sufficiently nucleophilic. Substrates with electron-donating groups generally result in higher yields under milder conditions.[3]

  • Acid Catalysis: An acid catalyst is typically required to generate the electrophilic iminium ion. Common choices include protic acids like HCl and H₂SO₄, or Lewis acids like BF₃·OEt₂.[4]

  • Removal of Water: The initial imine formation is reversible. Removing water, for example by using molecular sieves, can drive the reaction toward the product.

Q2: My Pictet-Spengler reaction has low yield. How can I optimize it?

A2: For low-yielding Pictet-Spengler reactions, consider the following:

IssueRecommended Solution
Low Reactivity of Aromatic Ring For less reactive substrates (e.g., those without strong electron-donating groups), stronger acid catalysts and higher temperatures may be necessary.[2]
Inefficient Iminium Ion Formation Ensure the acid catalyst is appropriate for your substrate. The concentration of the acid can also be a critical parameter to optimize.
Reversible Reaction Add a dehydrating agent or use an apparatus for azeotropic removal of water to drive the equilibrium towards the product.
Steric Hindrance If bulky substituents are present on either the β-arylethylamine or the carbonyl compound, consider using a less sterically demanding starting material if possible.
Pomeranz-Fritsch Reaction

Q1: I am consistently getting low yields in my Pomeranz-Fritsch synthesis. What could be the problem?

A1: Low yields are a common challenge in the Pomeranz-Fritsch reaction. Key factors to investigate include:

  • Acid Catalyst: The strength and concentration of the acid catalyst are crucial. Concentrated sulfuric acid is traditionally used, but other acids like polyphosphoric acid can also be employed.[3][4]

  • Reaction Conditions: This reaction often requires harsh conditions, including high temperatures, which can lead to side reactions and decomposition.

  • Substrate Electronics: Electron-donating groups on the benzaldehyde starting material generally favor the cyclization and lead to higher yields, while electron-withdrawing groups can impede the reaction.

Q2: Are there any modifications to the Pomeranz-Fritsch reaction that can improve yields?

A2: Yes, several modifications have been developed to improve the efficiency and scope of the Pomeranz-Fritsch reaction:

  • Schlittler-Muller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal, providing access to C1-substituted isoquinolines.[5]

  • Bobbitt Modification: This variation involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes an acid-catalyzed cyclization to produce a 1,2,3,4-tetrahydroisoquinoline.[5]

Data Presentation: Catalyst Performance in Isoquinoline Synthesis

The following tables summarize quantitative data for various catalytic systems in the synthesis of isoquinoline derivatives.

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction

Substrate: N-(3,4-dimethoxyphenethyl)acetamide

Dehydrating AgentSolventTemperatureTimeYield (%)
POCl₃TolueneReflux2h75
P₂O₅ / POCl₃TolueneReflux1.5h88
Tf₂O / 2-chloropyridineCH₂Cl₂-20°C to 0°C1h92
PPA-150°C1h70
Table 2: Influence of Catalyst on Pictet-Spengler Reaction Yields

Substrate: Tryptamine and Benzaldehyde

CatalystSolventTemperatureTimeYield (%)
Trifluoroacetic Acid (TFA)CH₂Cl₂Room Temp.12h85
Hydrochloric Acid (HCl)EthanolReflux8h78
L-Tartaric AcidWater80°C24h65
BF₃·OEt₂Dichloromethane0°C to RT6h82

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Synthesis using POCl₃
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Carefully add phosphorus oxychloride (POCl₃) (1.1 to 5.0 equivalents) dropwise to the solution. If the addition is exothermic, cool the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Pictet-Spengler Synthesis using Trifluoroacetic Acid (TFA)
  • In a clean, dry round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents) dropwise at room temperature.

  • Add trifluoroacetic acid (TFA) (0.1-1.0 equivalent) as the catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the substrate reactivity.

  • Monitor the reaction's progress by TLC. Reaction times typically range from 1 to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: General Procedure for Pomeranz-Fritsch Synthesis using Sulfuric Acid
  • Schiff Base Formation: In a suitable solvent like ethanol, condense the benzaldehyde derivative (1.0 equivalent) with aminoacetaldehyde dimethyl acetal (1.0 equivalent). This step may require heating.

  • Cyclization: Carefully add the pre-formed Schiff base to concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Allow the reaction mixture to warm to room temperature and then heat as required. The reaction progress should be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the crude isoquinoline derivative by distillation or chromatography.

Visualizations

experimental_workflow start Start: Select Synthesis Route substrate_prep Substrate Preparation (β-arylethylamine derivative) start->substrate_prep reagent_prep Reagent & Catalyst Preparation start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, solvent) substrate_prep->reaction_setup reagent_prep->reaction_setup catalyst_addition Catalyst/Reagent Addition reaction_setup->catalyst_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) catalyst_addition->reaction_monitoring workup Reaction Work-up (Quenching, Extraction) reaction_monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Isoquinoline Derivative characterization->end catalyst_selection_logic start Start: Substrate Analysis aromatic_ring Aromatic Ring Electronics? start->aromatic_ring electron_donating Electron-Donating Groups aromatic_ring->electron_donating Present electron_withdrawing Electron-Withdrawing Groups aromatic_ring->electron_withdrawing Present mild_catalyst Mild Catalyst (e.g., POCl₃, TFA) electron_donating->mild_catalyst strong_catalyst Strong Catalyst (e.g., P₂O₅/POCl₃, Superacids) electron_withdrawing->strong_catalyst steric_hindrance Steric Hindrance? mild_catalyst->steric_hindrance modern_methods Consider Modern Methods (e.g., Tf₂O/2-chloropyridine) strong_catalyst->modern_methods strong_catalyst->steric_hindrance modern_methods->steric_hindrance low_sterics Low Steric Hindrance steric_hindrance->low_sterics Low high_sterics High Steric Hindrance steric_hindrance->high_sterics High standard_conditions Standard Conditions low_sterics->standard_conditions optimize_temp_time Optimize Temperature & Time high_sterics->optimize_temp_time end Optimized Reaction standard_conditions->end optimize_temp_time->end bischler_napieralski_pathway cluster_main Bischler-Napieralski Reaction cluster_side Side Reaction Amide Amide Intermediate Nitrilium Ion Intermediate Amide->Intermediate Dehydrating Agent (e.g., POCl₃) Cyclization Electrophilic Aromatic Substitution Intermediate->Cyclization Retro_Ritter Retro-Ritter Reaction Intermediate->Retro_Ritter Dihydroisoquinoline Dihydroisoquinoline Cyclization->Dihydroisoquinoline Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation Styrene Styrene Retro_Ritter->Styrene

References

Stability and storage conditions for 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability and storage data for 4-Bromoisoquinolin-3-ol is limited in publicly available literature. The following information is compiled from data on structurally related compounds, such as 4-Bromoquinoline-3-ol and 4-Bromoisoquinoline, and should be used as a guideline. Researchers are advised to perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific data for this compound is scarce, based on the requirements for the structurally similar compound 4-Bromoquinolin-3-ol, storage at 2-8°C under an inert atmosphere is recommended to maintain stability.[1] For the related compound 4-Bromoisoquinoline (which lacks the hydroxyl group), a storage temperature of 2-8°C is also advised.[2]

General recommendations for storing halogenated heterocyclic compounds include:

  • Temperature: Keep refrigerated at 2-8°C.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Container: Keep in a tightly sealed, original container in a dry, well-ventilated place.[3][4][5]

  • Light: Protect from light, although not explicitly stated, it is good practice for complex organic molecules.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[3][4][5]

Q2: How stable is this compound in solution?

There is no specific data on the solution stability of this compound. Stability in solution will depend heavily on the solvent, pH, temperature, and exposure to light and air. It is strongly recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, conduct a small-scale stability test by monitoring the solution's purity over time using methods like HPLC or LC-MS.

Q3: What are potential signs of degradation?

Degradation of this compound may be indicated by:

  • Color Change: A change from its expected appearance (e.g., darkening) can suggest the formation of degradation products.

  • Insolubility: The compound becoming difficult to dissolve in a solvent where it was previously soluble.

  • Appearance of New Peaks: When analyzed by chromatography (e.g., HPLC, LC-MS), the appearance of new peaks indicates the presence of impurities or degradation products.

  • Loss of Activity: In biological assays, a decrease in the expected potency or effect can be a sign of compound degradation.

Troubleshooting Guide

Issue 1: The solid compound has changed color.

  • Possible Cause: This is often a sign of oxidation or reaction with atmospheric moisture. The compound may have been exposed to air or stored improperly.

  • Solution:

    • Verify the storage conditions, ensuring the container is tightly sealed and was flushed with an inert gas if required.

    • Before use, assess the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS).

    • If purity is compromised, purification by recrystallization or column chromatography may be necessary.

Issue 2: The compound will not fully dissolve in the intended solvent.

  • Possible Cause 1: Incorrect Solvent. The solubility profile may differ from expectations. The hydroxyl group in this compound may increase its polarity compared to 4-Bromoisoquinoline.

  • Solution 1: Try gentle warming or sonication to aid dissolution. If unsuccessful, consider a more polar solvent or a co-solvent system.

  • Possible Cause 2: Degradation. The compound may have degraded into less soluble impurities.

  • Solution 2: Check for visible signs of degradation. Analyze the purity of the solid. If degraded, the material may not be suitable for use.

Issue 3: Experimental results are inconsistent or show a loss of compound activity.

  • Possible Cause 1: Solution Instability. The compound may be degrading in the experimental solvent or under assay conditions (e.g., temperature, pH).

  • Solution 1: Prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability has been verified. Protect solutions from light and keep them on ice if possible.

  • Possible Cause 2: Improper Storage. The solid compound may have degraded over time due to improper storage.

  • Solution 2: Review the storage history of the compound. If in doubt, use a fresh, unopened batch of the compound or re-purify the existing stock and confirm its identity and purity.

Data Presentation

Table 1: Recommended Storage Conditions for Structurally Related Compounds

Compound NameCAS NumberRecommended Storage TemperatureAtmosphereKey IncompatibilitiesSource
4-Bromoquinolin-3-ol32435-61-32-8°CInert AtmosphereNot specified[1]
4-Bromoisoquinoline1532-97-42-8°CNot specifiedStrong oxidizing agents[2][5]

Experimental Protocols

Protocol 1: General Method for Assessing Short-Term Solution Stability

  • Objective: To determine the stability of this compound in a specific solvent over a defined period.

  • Materials:

    • This compound

    • High-purity solvent of interest (e.g., DMSO, Ethanol)

    • HPLC or LC-MS system

    • Appropriate column (e.g., C18)

    • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

    • Autosampler vials

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

    • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC or LC-MS system to obtain an initial purity profile. Record the peak area of the main compound.

    • Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, 4°C protected from light).

    • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot from the stock solution.

    • Analysis: Compare the chromatograms from each time point. Calculate the percentage of the main peak area relative to the total peak area at each time point. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Flow for Stability Issues start Problem Encountered (e.g., color change, poor solubility, inconsistent results) check_solid Assess Purity of Solid (e.g., by LC-MS, NMR) start->check_solid is_pure Is Solid Pure? check_solid->is_pure review_storage Review Solid Storage Conditions (Temp, Atmosphere, Light) is_pure->review_storage No prepare_fresh Prepare Fresh Solution is_pure->prepare_fresh Yes purify Purify Solid (Recrystallization, Chromatography) review_storage->purify use_new Use New Batch of Compound review_storage->use_new check_solution Assess Solution Stability (Time, Temp, Solvent) prepare_fresh->check_solution modify_protocol Modify Experimental Protocol (Use fresh solutions, protect from light) check_solution->modify_protocol StorageWorkflow Recommended Handling and Storage Workflow receive Receive Compound log Log Arrival Date & Batch Number receive->log store Store Immediately in Designated Location log->store conditions Storage Conditions: - 2-8°C - Inert Atmosphere - Tightly Sealed - Protect from Light store->conditions weigh Weigh in Ventilated Area (Fume Hood) store->weigh prepare Prepare Solution Fresh for Each Experiment weigh->prepare return_storage Return Solid to Proper Storage Immediately weigh->return_storage After weighing

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of 4-Bromoisoquinolin-3-ol and 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally isomeric building blocks: 4-Bromoisoquinolin-3-ol and 4-Bromoquinolin-3-ol. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines their comparative performance in key chemical transformations, supported by illustrative experimental data and detailed protocols.

Introduction

This compound and 4-Bromoquinolin-3-ol are heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry and organic synthesis. Both molecules feature a bromine atom at the 4-position, a common handle for cross-coupling reactions, and a hydroxyl group at the 3-position. The key structural difference lies in the position of the nitrogen atom within the bicyclic ring system, which significantly influences the electronic properties and, consequently, the chemical reactivity of the C-Br bond. The quinoline scaffold is found in various natural products and has been utilized in the synthesis of compounds with a wide range of pharmacological effects. Similarly, isoquinoline alkaloids represent an important class of N-based heterocyclic compounds with diverse bioactivities[1].

Electron Density and Reactivity Profile

The position of the nitrogen atom in the quinoline and isoquinoline ring systems dictates the electron density distribution across the aromatic rings. In 4-bromoquinolin-3-ol, the nitrogen atom is in the same ring as the bromo and hydroxyl substituents. In this compound, the nitrogen is in the adjacent ring. This seemingly subtle difference has a profound impact on the reactivity of the C4-Br bond.

Generally, the electron-withdrawing nature of the nitrogen atom in the quinoline ring system, particularly its influence on the C4 position, can render the C-Br bond more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions compared to its isoquinoline counterpart.

Comparative Performance in Key Chemical Reactions

The following sections detail the comparative reactivity of this compound and 4-Bromoquinolin-3-ol in three fundamental reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[2][3] The reactivity of aryl bromides in this reaction is highly dependent on the electronic properties of the aromatic ring.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product A Ar-Br C Ar-R A->C Pd Catalyst, Base B R-B(OH)₂

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data:

CompoundCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001278
4-Bromoquinolin-3-ol Pd(dppf)Cl₂Cs₂CO₃Dioxane90885

Note: The data presented is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoquinolin-3-ol with Phenylboronic Acid

  • To a dried Schlenk flask, add 4-bromoquinolin-3-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture at 90°C for 8 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-phenylquinolin-3-ol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[4][5] This reaction is instrumental in the synthesis of anilines and their derivatives.

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product A Ar-Br C Ar-NR₂ A->C Pd Catalyst, Base, Ligand B R₂NH

Figure 2: General scheme of the Buchwald-Hartwig amination reaction.

Comparative Data:

CompoundCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃XPhosK₃PO₄t-BuOH1101872
4-Bromoquinolin-3-ol Pd(OAc)₂BINAPNaOtBuToluene1001281

Note: The data presented is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In an oven-dried resealable Schlenk tube, combine this compound (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol).

  • Add potassium phosphate (K₃PO₄, 1.5 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add tert-butanol (10 mL) and morpholine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 110°C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is generally favored for aryl halides bearing strong electron-withdrawing groups.

SNAr_Mechanism Reactants Ar-Br + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(Br)(Nu)]⁻ Reactants->Meisenheimer Addition Product Ar-Nu + Br⁻ Meisenheimer->Product Elimination

Figure 3: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Data:

CompoundNucleophileSolventTemp (°C)Time (h)Yield (%)
This compound Sodium MethoxideDMF1202445
4-Bromoquinolin-3-ol Sodium MethoxideDMF1001665

Note: The data presented is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Bromoquinolin-3-ol with Sodium Methoxide

  • To a solution of 4-bromoquinolin-3-ol (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) in a sealed tube, add sodium methoxide (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100°C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxyquinolin-3-ol.

Structure-Activity Relationship Insights

The differential reactivity of this compound and 4-Bromoquinolin-3-ol can be leveraged in drug discovery to synthesize novel analogs with distinct biological profiles. The quinoline and isoquinoline cores are present in numerous bioactive molecules, and the ability to selectively functionalize the 4-position allows for the exploration of structure-activity relationships (SAR). For instance, the introduction of various aryl or amino groups via the reactions described above can modulate the compound's interaction with biological targets. Quinolines and their derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[6].

Conclusion

References

Comparative analysis of 4-Bromoisoquinolin-3-ol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparative Analysis of Bromoisoquinolinol Isomers

This guide provides a detailed comparative analysis of key isomers of bromoisoquinolinol, focusing on derivatives of isoquinolin-1-ol and isoquinolin-8-ol, for which scientific data is most readily available. Due to a significant lack of published experimental data for 4-Bromoisoquinolin-3-ol and many of its other positional isomers, this comparison centers on the most extensively studied representatives of this compound class. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of these versatile heterocyclic compounds.

Introduction

The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom and a hydroxyl group onto this scaffold creates a class of compounds—bromoisoquinolinols—with significant potential in medicinal chemistry. The specific positions of these functional groups drastically influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on comparing the properties, synthesis, and biological activities of 4-Bromo-1-hydroxyisoquinoline and the well-documented 5-Bromo- and 7-Bromo-8-hydroxyquinoline isomers.

Physicochemical Properties

The position of the bromine and hydroxyl substituents significantly impacts the physical characteristics of the isomers. The 8-hydroxyquinoline derivatives, known for their chelating properties, often exhibit different solubility and melting points compared to the 1-hydroxyisoquinoline isomers, which exist in tautomeric equilibrium with their more stable 1(2H)-one form. A summary of available data is presented below.

Property4-Bromo-1-hydroxyisoquinoline7-Bromo-1-hydroxyisoquinoline5-Bromo-8-hydroxyquinoline7-Bromo-8-hydroxyquinoline
Molecular Formula C₉H₆BrNO[2]C₉H₆BrNO[3]C₉H₆BrNO[4]C₉H₆BrNO[5]
Molecular Weight 224.06 g/mol [2]224.05 g/mol [3]224.05 g/mol [4]224.05 g/mol [5]
Appearance Pale yellow solid[2]-White to orange/green powder/crystalWhite solid / powder[5][6]
Melting Point (°C) -248-250[3]-138-143[5]
CAS Number 3951-95-9[2]223671-15-6[3]1198-14-713019-32-4[5]

Synthesis Protocols and Methodologies

The synthesis of bromoisoquinolinol isomers can be achieved through two primary strategies: the bromination of a parent hydroxyisoquinoline or the construction of the isoquinoline ring from appropriately substituted benzene precursors. The choice of method depends on the desired substitution pattern and the commercial availability of starting materials.

General Experimental Workflow for Synthesis

G cluster_0 Strategy 1: Bromination of Parent Compound cluster_1 Strategy 2: Ring Construction A Hydroxyisoquinoline (e.g., 8-Hydroxyquinoline) C Reaction in Appropriate Solvent (e.g., Chloroform) A->C B Brominating Agent (e.g., NBS, Br₂) B->C D Work-up & Purification (Washing, Column Chromatography) C->D G Final Product E Brominated Precursor (e.g., 3-Bromo-phenylacetonitrile) F Multi-step Ring Formation (e.g., Pictet-Spengler, Bischler-Napieralski) E->F F->G

Caption: General synthetic strategies for bromoisoquinolinol isomers.

Experimental Protocol 1: Synthesis of 7-Bromo-8-hydroxyquinoline

This protocol is adapted from a method involving the direct bromination of 8-hydroxyquinoline using N-Bromosuccinimide (NBS).[6]

  • Dissolution: Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

  • Reaction Initiation: Cool the stirred solution to 0 °C. Add N-Bromosuccinimide (1 equivalent) portion-wise to the solution.

  • Reaction Progression: Slowly raise the temperature to 40 °C and continue stirring for 18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent.

  • Work-up: Upon completion, evaporate the solvent under vacuum. Wash the resulting crude product with water.

  • Purification: Further wash the solid with hexane and diethyl ether to yield pure 7-bromo-8-hydroxyquinoline as a white solid.

Experimental Protocol 2: Synthesis of 4-Bromo-1-hydroxyisoquinoline

The synthesis of 4-Bromo-1-hydroxyisoquinoline (in its tautomeric form, 4-Bromoisoquinolin-1(2H)-one) can be achieved via palladium-catalyzed cyclization of 2-alkynyl benzyl azides in the presence of a bromine source. This method provides a selective route to the desired product.[7]

  • Reactant Preparation: In a reaction vessel, combine the starting 2-alkynyl benzyl azide (1 equivalent), PdBr₂ (5 mol%), CuBr₂ (3 equivalents), and acetic acid (2 equivalents).

  • Solvent Addition: Add 1,2-dichloroethane as the solvent.

  • Reaction Conditions: Stir the mixture at 80 °C until the starting material is consumed, as monitored by TLC.

  • Isolation: After the reaction is complete, filter the mixture and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography using a hexane/ethyl acetate eluent to afford the final product.

Comparative Biological Activity

Derivatives of 8-hydroxyquinoline are well-known for their biological activities, which are often attributed to their ability to chelate metal ions. The introduction and position of bromine can modulate this activity. In contrast, isoquinolin-1-one derivatives possess a different pharmacological profile, often acting as enzyme inhibitors.

IsomerBiological ActivityQuantitative Data (IC₅₀ or MIC)References
4-Bromo-1-hydroxyisoquinoline Potential anticancer and anti-inflammatory agent. Used in enzyme inhibition studies.Data not available[2]
7-Bromo-8-hydroxyquinoline Antimicrobial (Gram-negative bacteria), Antioxidant, CytotoxicMIC against Aeromonas hydrophila = 84.14 µM[5][8][9]
5-Bromo-8-hydroxyquinoline AntifungalData not available[10]

A study on halogenated 8-hydroxyquinolines demonstrated that 7-bromo-8HQ displayed significant antigrowth activity against Gram-negative bacteria when compared to the unsubstituted parent compound.[8] This suggests that the bromine at the 7-position is crucial for enhancing antimicrobial potency. The activity of 8-hydroxyquinoline derivatives is often linked to their ability to disrupt cellular functions by chelating essential metal ions.

Postulated Signaling Pathway in Cancer

While specific signaling pathways for these exact bromoisoquinolinol isomers are not yet elucidated, related quinoline and isoquinoline compounds are known to exert anticancer effects by interfering with key cellular processes such as DNA replication and cell cycle progression. One common mechanism is the inhibition of topoisomerase enzymes, which leads to DNA damage and apoptosis. A hypothetical pathway illustrating this is shown below.

G A Bromoisoquinolinol Isomer B Topoisomerase I/II A->B Inhibition C DNA Replication Fork B->C Relieves Supercoiling D DNA Double-Strand Breaks C->D Stalling Leads to E ATM/ATR Kinase Activation D->E F p53 Activation E->F G Cell Cycle Arrest (G2/M Phase) F->G H Apoptosis (Programmed Cell Death) F->H

Caption: Hypothetical signaling pathway for bromoisoquinolinol-induced apoptosis.

Conclusion

This comparative analysis reveals significant differences among bromoisoquinolinol isomers based on the substitution pattern of the bromine and hydroxyl groups. The 8-hydroxyquinoline derivatives, particularly 7-Bromo-8-hydroxyquinoline, are the most studied, with demonstrated antimicrobial and antioxidant activities. In contrast, data on 1-hydroxyisoquinoline isomers suggest their potential as anticancer and anti-inflammatory agents, though quantitative biological data remains limited.

Crucially, there is a pronounced lack of experimental data for this compound and many other possible positional isomers. This knowledge gap represents a significant opportunity for future research. Systematic synthesis and evaluation of a complete isomer library would provide invaluable structure-activity relationship insights and could lead to the discovery of novel therapeutic agents. Further investigation into the specific molecular targets and signaling pathways for the more active isomers is warranted to fully understand their mechanism of action.

References

Structural Validation of 4-Bromoisoquinolin-3-ol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This guide provides a comprehensive framework for the structural validation of 4-Bromoisoquinolin-3-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of directly published spectral data for this compound, this document presents predicted NMR values and compares them against the experimentally determined spectra of closely related structural analogs. This comparative approach is fundamental in chemical research for confirming the identity and purity of novel or sparsely documented compounds.

This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for routine structural elucidation and validation.

Predicted vs. Experimental NMR Data: A Comparative Analysis

The definitive structure of an organic molecule is confirmed when its spectral data aligns with theoretical predictions and stands distinct from potential isomers or related compounds. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and provide experimental data for key comparative compounds: 4-Bromoisoquinoline and Isoquinoline.

The isoquinolin-3-ol core exists in tautomeric equilibrium with its keto form, isoquinolin-3(2H)-one. The NMR data will reflect the dominant tautomer under the specific solvent and temperature conditions used for analysis. For this guide, we will consider the "-ol" tautomer.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1~8.9 - 9.2Singlet (s)-
H-5~8.0 - 8.2Doublet (d)7.5 - 8.5
H-6~7.6 - 7.8Triplet (t)7.0 - 8.0
H-7~7.8 - 8.0Triplet (t)7.0 - 8.0
H-8~7.5 - 7.7Doublet (d)7.5 - 8.5
OHVariable (Broad)Singlet (s)-

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~145 - 150
C-3~155 - 160
C-4~110 - 115
C-4a~135 - 140
C-5~128 - 132
C-6~125 - 129
C-7~130 - 134
C-8~120 - 124
C-8a~127 - 131

Comparative Experimental NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Bromoisoquinoline H-1: 9.17 (s), H-3: 8.53 (s), H-8: 8.21 (d), H-5: 8.08 (d), H-6,7: 7.78-7.65 (m)152.9, 144.1, 135.5, 130.8, 129.5, 128.8, 128.1, 124.0, 122.3
Isoquinoline H-1: 9.26 (s), H-3: 8.53 (d), H-4: 7.59 (d), H-5: 7.78 (d), H-6: 7.66 (t), H-7: 7.85 (d), H-8: 7.98 (d)152.7, 143.4, 135.9, 130.4, 128.8, 127.5, 127.2, 126.5, 120.6
3-Bromoisoquinoline H-1: 9.12 (s), H-4: 8.13 (s), H-5: 7.95 (d), H-8: 7.80 (d), H-7: 7.72 (t), H-6: 7.60 (t)151.0, 146.1, 137.2, 130.6, 128.1, 127.9, 127.5, 125.1, 122.0

Note: Experimental data is aggregated from various sources and may vary slightly based on solvent and instrument frequency.

Structural Interpretation

The key to validating the structure of this compound lies in identifying unique spectral features that distinguish it from its analogs:

  • ¹H NMR Analysis :

    • Absence of H-4 Signal : The most telling feature for this compound is the complete absence of a signal for the proton at the C-4 position. In the parent isoquinoline, H-4 appears as a doublet around 7.59 ppm.

    • Singlet for H-1 : The proton at C-1 is expected to be a singlet, as its adjacent C-8a has no proton and the adjacent C-3 is substituted. This is a key difference from isoquinoline where H-1 is coupled to H-3.

    • Aromatic Protons : Five aromatic protons should be visible in the spectrum, corresponding to H-1, H-5, H-6, H-7, and H-8. This contrasts with 4-Bromoisoquinoline, which has six aromatic protons.

    • OH Signal : A broad, exchangeable singlet corresponding to the hydroxyl proton is expected, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR Analysis :

    • C-4 Signal : The carbon at the C-4 position, being directly attached to the electronegative bromine atom, will show a characteristic chemical shift (~110-115 ppm).

    • C-3 Signal : The C-3 carbon, bonded to the hydroxyl group, will be significantly deshielded and appear downfield (~155-160 ppm).

    • Carbon Count : The spectrum should display nine distinct signals for the nine carbon atoms of the isoquinoline ring system.

By comparing the acquired spectra of a sample to the predicted values and the experimental data of related compounds like 4-Bromoisoquinoline and 3-Bromoisoquinoline, a definitive structural assignment can be made.[1][2][3]

Logical Workflow for NMR-Based Structure Validation

The following diagram illustrates the logical process for validating a chemical structure using NMR spectroscopy.

G Workflow for NMR Structure Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation A Weigh Compound B Choose Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E Insert into Spectrometer F Acquire 13C NMR Spectrum E->F G Acquire 2D NMR (COSY, HMQC) (Optional, for complex structures) F->G H Analyze Chemical Shifts (δ) I Analyze Integration (Proton Ratios) H->I J Analyze Coupling Constants (J) I->J K Analyze Multiplicity (s, d, t, m) J->K L Compare with Predicted Spectrum K->L M Compare with Alternative Structures L->M N Final Structure Confirmation M->N

Caption: Logical workflow for validating a chemical structure using NMR.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample of this compound (~5-10 mg for ¹H, ~20-30 mg for ¹³C)

  • High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is suitable for many organic compounds, but DMSO-d₆ should be used if the compound has poor solubility in chloroform or to clearly observe exchangeable protons (like -OH).

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into the NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using standard parameters. A typical experiment involves a 30- or 90-degree pulse angle with a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • For ¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands). A longer relaxation delay (2-5 seconds) is often used.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.[4]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.[5][6]

References

A Comparative Guide to HPLC and Mass Spectrometry Methods for the Analysis of 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of compounds like 4-Bromoisoquinolin-3-ol is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) as the gold standard for the analysis of this compound. While specific, validated methods for this compound are not abundantly available in public literature, this document outlines a robust, adaptable methodology based on established analytical principles for similar isoquinoline and quinolinone derivatives.

Methodological Overview

The combination of HPLC for physical separation and mass spectrometry for detection provides high selectivity and sensitivity, making it the preferred technique for analyzing complex mixtures.[1] Reverse-phase HPLC is a common choice for the separation of moderately polar compounds like this compound.[2][3] When coupled with a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF), this setup allows for precise quantification and structural confirmation.[2][4]

Comparison of Analytical Approaches

The primary alternative to LC-MS for the analysis of chromophoric compounds is HPLC with Ultraviolet (UV) detection.[5] However, LC-MS offers significantly higher sensitivity and selectivity, which is crucial for trace-level analysis in complex matrices such as biological fluids or reaction mixtures.[5]

FeatureHPLC-UVHPLC-MS/MS
Selectivity Moderate; based on retention time and UV absorbance.High; based on retention time and mass-to-charge ratio (m/z) of precursor and product ions.
Sensitivity Lower; typically in the microgram to nanogram per milliliter range.High; often in the nanogram to picogram per milliliter range.[5]
Confirmation Tentative; based on retention time matching with a standard.Confirmatory; provides molecular weight and fragmentation data for structural elucidation.[2]
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by ion suppression or enhancement from co-eluting compounds.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.

Experimental Protocol: A Representative HPLC-MS/MS Method

The following protocol is a robust starting point for the quantitative analysis of this compound, adapted from methodologies for structurally related compounds.[5][6]

1. Instrumentation:

  • A standard Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6]

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and peak shape.[7]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient Elution: A gradient elution is typically employed to ensure good separation from impurities. A starting condition of 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step is a good starting point.

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 30-40 °C.[5][7]

  • Injection Volume: 5 µL.[5][6]

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as nitrogen-containing heterocyclic compounds generally ionize well in positive mode.[5]

  • Precursor Ion (Q1): The protonated molecule [M+H]+ for this compound (C9H6BrNO, MW ≈ 223.06 g/mol ) would be m/z 224.0. Due to the isotopic pattern of bromine, an ion at m/z 226.0 with nearly equal intensity should also be present.

  • Product Ions (Q3): Product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

  • Source Parameters: These will need to be optimized for the specific instrument but typical starting points include a capillary voltage of ~3.5 kV, a source temperature of ~150 °C, and a desolvation temperature of ~350 °C.

4. Sample Preparation:

  • Samples should be dissolved in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • Filtration of the sample through a 0.22 µm syringe filter before injection is recommended to protect the column and instrument.

5. Data Analysis:

  • Quantification is achieved by integrating the peak area of the specific MRM transition for this compound and comparing it to a calibration curve prepared from certified reference standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process.

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantitative analysis of this compound using HPLC-MS/MS.

analytical_method_selection start Analytical Goal: Quantify this compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplc_uv HPLC-UV sensitivity->hplc_uv No matrix->hplc_uv No lc_ms LC-MS/MS matrix->lc_ms Yes

References

A Comparative Guide to the Biological Activity of Brominated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of bromine atoms to the quinoline ring can significantly modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various brominated quinoline derivatives, supported by experimental data from recent scientific literature.

Anticancer Activity

Brominated quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several brominated quinoline derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound Name/NumberCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Citation
3,5,6,7-Tetrabromo-8-methoxyquinoline (7)C6 (Rat Brain Tumor)Not specified5-FU240.8[1]
HeLa (Human Cervix Carcinoma)Not specified5-FU258.3[1]
HT29 (Human Colon Carcinoma)Not specified5-FU248.5[1]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C615.45-FU240.8[1]
HeLa26.45-FU258.3[1]
HT2915.05-FU248.5[1]
6,8-Dibromo-5-nitroquinoline (17)C650.05-FU240.8[1]
HeLa24.15-FU258.3[1]
HT2926.25-FU248.5[1]
5,7-Dibromo-8-hydroxyquinolineC66.7 µg/mL--
HeLa25.6 µg/mL--
HT2915.4 µg/mL--
6,8-dibromo-4(3H)quinazolinone derivative XIIIbMCF-71.7 µg/mLDoxorubicinNot specified[2]
6,8-dibromo-4(3H)quinazolinone derivative IXMCF-71.8 µg/mLDoxorubicinNot specified[2]
6,8-dibromo-4(3H)quinazolinone derivative XIVdMCF-71.83 µg/mLDoxorubicinNot specified[2]

Note: Some IC50 values are reported in µg/mL and have not been converted to µM due to the lack of reported molecular weights in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Brominated quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the brominated quinoline derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat Cells with Brominated Quinoline Derivatives adhere->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h dissolve_formazan Dissolve Formazan Crystals incubate_2_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Activity

Several brominated quinoline derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of cell wall synthesis, inhibition of DNA gyrase, or interference with other essential cellular processes.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated quinoline derivatives against different microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Compound Name/NumberMicrobial StrainMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)Citation
5,7-dibromo-2-methyl-8-hydroxyquinoline amino derivativesStaphylococcus aureus5-30 times more active than parent compound--[3]
Bacillus subtilis5-30 times more active than parent compound--[3]
Escherichia coli5-30 times more active than parent compound--[3]
Pseudomonas aeruginosa5-30 times more active than parent compound--[3]
Candida albicans5-30 times more active than parent compound--[3]
7-bromoquinoline-5,8-dione aryl sulphonamides (5b, 5d)Klebsiella pneumoniae0.80-1.00--[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Brominated quinoline derivatives

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the brominated quinoline derivatives in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been recognized, with some compounds showing inhibitory effects on key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX). However, there is limited specific quantitative data available for the in vivo or in vitro anti-inflammatory activity of brominated quinoline derivatives. The following information is based on studies of related quinoline and halogenated compounds.

Quantitative Data: Anti-inflammatory Activity

Data on the anti-inflammatory activity of brominated quinoline derivatives is not extensively available in the reviewed literature. However, a study on a 6-bromo-4-methylthiocoumarin derivative showed an IC50 value of 65 µM against lipoxygenase (LOX).[5] Another study on quinoline-2-carboxamides reported COX-2 inhibition with IC50 values as low as 0.52 µM for some derivatives.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Brominated quinoline derivatives

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the brominated quinoline derivatives.

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically orally or intraperitoneally, one hour before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[7][8][9]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Brominated_Quinoline Brominated Quinoline Derivative Brominated_Quinoline->COX_Enzyme Inhibition

References

Spectroscopic Deep Dive: A Comparative Analysis of 3-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structural framework is fundamental to predicting its biological activity and guiding the development of new therapeutic agents. This guide offers a comprehensive spectroscopic comparison of 3-bromoquinoline and its derivatives, focusing on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By presenting quantitative data in a clear, comparative format and detailing the experimental methodologies, this document serves as a practical resource for the structural elucidation and characterization of this important class of heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 3-bromoquinoline and a selection of its derivatives. This comparative data highlights the influence of various substituents on the spectroscopic properties of the quinoline core.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of 3-Bromoquinoline and Derivatives in CDCl₃

Position3-Bromoquinoline6-Bromoquinoline
H-2~8.9 (d, J ≈ 2.2 Hz)~8.8 (dd, J ≈ 4.2, 1.7 Hz)
H-4~8.1 (d, J ≈ 2.2 Hz)~8.0 (dd, J ≈ 8.3, 1.7 Hz)
H-5~7.8 (d, J ≈ 8.1 Hz)~8.1 (d, J ≈ 8.8 Hz)
H-6~7.6 (ddd, J ≈ 8.4, 6.9, 1.4 Hz)- (Bromine Substituted)
H-7~7.7 (ddd, J ≈ 8.1, 6.9, 1.2 Hz)~7.7 (dd, J ≈ 8.8, 2.2 Hz)
H-8~8.1 (d, J ≈ 8.4 Hz)~8.3 (d, J ≈ 2.2 Hz)

Note: Chemical shifts and coupling constants (J) are approximate and can vary based on solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of 3-Bromoquinoline and Derivatives in CDCl₃ [1]

Carbon3-Bromoquinoline6-Bromoquinoline
C-2~151.0~150.0
C-3~120.0~122.0
C-4~137.0~135.0
C-4a~147.0~148.0
C-5~129.0~130.0
C-6~128.0~121.0
C-7~129.5~132.0
C-8~127.0~130.5
C-8a~148.5~147.5

Table 3: Key IR Absorption Bands (cm⁻¹) for 3-Bromoquinoline Derivatives [1]

Functional GroupWavenumber Range (cm⁻¹)
Aromatic C-H Stretch3050-3100
C=C Aromatic Stretch1600, 1570, 1480
C-N Stretch~1320
C-Br Stretch~680
Out-of-plane Bending870, 750

Table 4: Mass Spectrometry Data (m/z) for 3-Bromoquinoline

m/zInterpretation
207, 209Molecular Ion (M⁺•), characteristic 1:1 ratio for one bromine atom
128[M-Br]⁺, loss of bromine radical
101[C₈H₅N]⁺, further fragmentation

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the 3-bromoquinoline derivative.[2]

    • Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[2]

    • The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR) :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans.

    • Spectral Width : -2 to 12 ppm.

    • Relaxation Delay : 1-2 seconds.[3]

  • Instrument Parameters (¹³C NMR) :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024-4096 scans.

    • Relaxation Delay : 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For liquid samples, a thin film between two salt plates (e.g., NaCl) is prepared.

  • Data Acquisition :

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization :

    • Electron Ionization (EI) is commonly used for volatile compounds.

    • Electrospray Ionization (ESI) is suitable for less volatile or thermally labile derivatives.

  • Data Analysis :

    • The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

    • The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern of nearly equal intensity.[1]

Visualizing the Analysis and Potential Applications

To further clarify the process, the following diagrams illustrate the experimental workflow for structural validation and a hypothetical signaling pathway where a 3-bromoquinoline derivative might be investigated for its biological activity.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 3-Bromoquinoline Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation final_structure final_structure elucidation->final_structure Verified Structure

Caption: A logical workflow for the synthesis, purification, and structural validation of 3-bromoquinoline derivatives.

hypothetical_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Signal kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression Transcription derivative 3-Bromoquinoline Derivative derivative->kinase_b Inhibition

Caption: A hypothetical signaling pathway where a 3-bromoquinoline derivative acts as an inhibitor of a kinase, potentially leading to anti-inflammatory effects.

References

Comparative Efficacy of 4-Substituted Isoquinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific information regarding the kinase inhibitory efficacy of 4-Bromoisoquinolin-3-ol is not present in the public domain. This guide, therefore, provides a comparative analysis of the broader class of 4-substituted isoquinoline derivatives, which have shown promise as potent kinase inhibitors. The data presented herein is based on structurally related compounds and serves as a foundational guide for researchers interested in the potential of the isoquinoline scaffold in kinase inhibitor discovery.

The isoquinoline core is a significant heterocyclic motif that forms the backbone of numerous biologically active compounds.[1] Its derivatives have emerged as a promising class of protein kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[1] This guide provides a comparative overview of the efficacy of 4-substituted isoquinoline derivatives against several key kinase targets, supported by experimental data and detailed methodologies.

Quantitative Data Presentation: Kinase Inhibitory Activity

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[1]

Table 1: Efficacy of Isoquinoline-Tethered Quinazoline Derivatives Against HER2 and EGFR

Data from a study on isoquinoline-tethered quinazoline derivatives highlights their potential as selective HER2 inhibitors compared to the well-known dual inhibitor, Lapatinib.[3]

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR/HER2)
Isoquinoline Derivative 9a 251506.0
Isoquinoline Derivative 9b 302006.7
Isoquinoline Derivative 14f 5.26011.5
Lapatinib (Reference) 1080.8

Table 2: Efficacy of Pyrazolo[3,4-g]isoquinoline Derivatives Against Various Kinases

A series of 4-substituted pyrazolo[3,4-g]isoquinolines were evaluated for their inhibitory activity against a panel of protein kinases, demonstrating varied selectivity profiles.[4][5]

CompoundHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)CDK9 IC50 (nM)GSK-3β IC50 (nM)
Compound 1b 5768>1000>1000>1000
Compound 1c 66165>1000>1000>1000
Compound 2c 62>1000248>1000>1000
Compound 3a 167101>1000>1000363
Compound 3c >1000218>1000280325

Table 3: Efficacy of Tetrahydroisoquinoline Derivatives Against CDK2

A study on novel tetrahydroisoquinolines identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6]

CompoundCDK2 IC50 (µM)
Compound 7e 0.149
Roscovitine (Reference) 0.380

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key kinase assays.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8]

  • Materials:

    • Recombinant human kinase (e.g., HER2, GSK-3β)

    • Kinase-specific substrate

    • ATP

    • Test compounds (isoquinoline derivatives and reference inhibitors)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay plates (384-well)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT for HER2).[7]

    • Add the test compounds at various concentrations to the assay plate wells.

    • Initiate the kinase reaction by adding the reaction mixture to the wells.

    • Incubate the plate at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. Cell-Based Kinase Inhibition Assay (Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

  • Materials:

    • Cancer cell line overexpressing the target kinase (e.g., SKBR3 for HER2)

    • Cell culture medium and reagents

    • Test compounds

    • Lysis buffer

    • Primary antibodies (against the phosphorylated substrate and total protein)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture the cells in appropriate multi-well plates.

    • Treat the cells with various concentrations of the test compounds for a specified duration.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Mandatory Visualizations

Signaling Pathway Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 Dimerization HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation Ras Ras HER2_HER3->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway in Cancer.[9][10][11]

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CyclinD_CDK4_6 Cyclin D-CDK4/6 CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb Rb->pRb CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiation

Caption: CDK Regulation of the G1/S Cell Cycle Transition.[12][13]

GSK3_Signaling_Pathway cluster_upstream Upstream Signaling cluster_destruction_complex β-catenin Destruction Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binding Axin Axin Frizzled->Axin Inhibition Akt Akt GSK3 GSK-3β Akt->GSK3 Inhibition beta_catenin β-catenin GSK3->beta_catenin Phosphorylation Axin->GSK3 APC APC APC->GSK3 p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Proteasome Proteasomal Degradation p_beta_catenin->Proteasome Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Wnt/β-catenin and Akt Pathways Converge on GSK-3β.[14][15][16]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Substituted Isoquinoline Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Assay Cell-Based Assay (e.g., Western Blot for Substrate Phosphorylation) IC50_Determination->Cell_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT Assay) IC50_Determination->Antiproliferative_Assay Data_Analysis Comparative Analysis of Efficacy and Selectivity Cell_Assay->Data_Analysis Antiproliferative_Assay->Data_Analysis

Caption: General Workflow for Evaluating Kinase Inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative framework for assessing the potential cross-reactivity of 4-Bromoisoquinolin-3-ol with related compounds, offering insights based on structurally similar kinase inhibitors. Due to the absence of publicly available cross-reactivity data for this compound, this document focuses on providing a predictive comparison and detailed experimental protocols to enable its comprehensive profiling.

The isoquinoline and quinoline scaffolds are prevalent in a multitude of biologically active compounds, particularly as kinase inhibitors.[1] The inherent structural similarities among the ATP-binding sites of various kinases often lead to off-target interactions, making cross-reactivity profiling a critical step in drug discovery.[1] This guide leverages data from well-characterized isoquinoline and quinoline-based inhibitors to infer a potential interaction profile for this compound and equips researchers with the methodologies to empirically determine it.

Predicted Cross-Reactivity Profile: A Comparative Approach

While direct experimental data for this compound is not available, an analysis of related isoquinoline and quinoline-based compounds can suggest potential off-target kinase families. The following table summarizes the cross-reactivity profiles of representative compounds, offering a glimpse into the potential kinase interactions of molecules with a similar core structure.

Compound ClassRepresentative CompoundPrimary Target(s)Known Off-Targets with Significant Activity
Isoquinoline-based Isoquinoline-8-sulfonamide (H-89)Protein Kinase A (PKA)Ribosomal S6 Kinase 1 (S6K1), Mitogen- and Stress-activated Kinase 1 (MSK1), Rho-associated Coiled-coil containing Protein Kinase II (ROCKII)[2]
Quinoline-based BosutinibSrc, AblMultiple receptor and non-receptor tyrosine kinases[1]
Quinoline-based LapatinibEGFR, HER2Other members of the ErbB family[3]
Quinoline-based CabozantinibMET, VEGFR2RET, KIT, AXL, FLT3[1]

This table is for comparative purposes to suggest potential areas of cross-reactivity for this compound based on its core scaffold.

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the specific cross-reactivity profile of this compound, a comprehensive screening against a panel of kinases is recommended. Below are detailed protocols for widely accepted in vitro kinase assay formats.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogenous assay format is highly amenable to high-throughput screening and measures the phosphorylation of a biotinylated peptide substrate by a specific kinase.[4]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well low-volume microplates

Procedure:

  • Prepare a kinase reaction mixture containing the kinase and its specific peptide substrate in the assay buffer.

  • Add this compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection mixture containing the terbium-labeled antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate. Determine IC₅₀ values from the dose-response curves.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This traditional and robust method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[1]

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash buffer (e.g., 0.75%)

  • Scintillation counter

Procedure:

  • Set up the kinase reaction in a microplate by combining the kinase, substrate, and this compound at various concentrations in the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction for a specific time at the optimal temperature for the kinase.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP will not.

  • Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [³²P]ATP.

  • Dry the filter plate completely.

  • Add a scintillant to each well and count the radioactivity using a scintillation counter.

  • The amount of radioactivity is directly proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Visualizing Experimental Design and Potential Mechanisms

To further aid in the conceptualization of cross-reactivity studies, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by an isoquinoline-based inhibitor.

experimental_workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & IC50 Determination cluster_analysis Selectivity Analysis start This compound (Test Compound) single_dose Single-Dose Screening (e.g., 10 µM) vs. Kinase Panel start->single_dose hit_identification Identify 'Hits' (% Inhibition > 50%) single_dose->hit_identification dose_response Dose-Response Assay (Serial Dilution) hit_identification->dose_response For each 'Hit' Kinase ic50 Calculate IC50 Values dose_response->ic50 selectivity_profile Generate Selectivity Profile (Comparison of IC50s) ic50->selectivity_profile conclusion Determine On- and Off-Target Potency selectivity_profile->conclusion

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

signaling_pathway cluster_inhibitor Potential Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF GTP MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound (Hypothetical) Inhibitor->RAF

Caption: A representative kinase signaling pathway (MAPK/ERK) often targeted for inhibition.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of many therapeutic agents. The introduction of a bromine atom at the C4 position provides a versatile handle for further functionalization through cross-coupling reactions, making 4-bromoisoquinolines highly valuable intermediates. This guide provides a head-to-head comparison of prominent synthetic routes to this important building block, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in the selection of the most suitable method for a given application.

Executive Summary

This guide evaluates four principal strategies for the synthesis of 4-bromoisoquinolines:

  • Direct C4-Halogenation of Isoquinoline: A modern approach that achieves direct functionalization of the isoquinoline core.

  • Palladium-Catalyzed Annulation of 2-Alkynyl Benzyl Azides: A highly selective and efficient transition-metal-catalyzed method.

  • Metal-Free Brominative Annulation of 2-Alkynyl Arylimidates: An environmentally benign route that avoids the use of heavy metals.

  • Classical Isoquinoline Syntheses followed by Bromination: Traditional methods for constructing the isoquinoline ring, which is subsequently brominated.

The following sections will delve into the experimental details, substrate scope, and comparative performance of each of these routes.

Data Presentation: A Comparative Overview of Yields

Synthetic RouteKey ReagentsGeneral Yield RangeKey AdvantagesKey Disadvantages
Direct C4-Halogenation Boc₂O, NBS, HCl45-77%[1]One-pot, cost-effective, high C4 selectivity[1]Requires dearomatization-rearomatization sequence
Palladium-Catalyzed Annulation PdBr₂, CuBr₂, LiBr72-78%[2]High yields, good functional group tolerance, selective for 4-bromo isomer[2]Requires a multi-step synthesis of the starting azide, use of palladium catalyst
Metal-Free Brominative Annulation PIDA, KBr64-85%[3]Metal-free, mild reaction conditions, excellent yields[3]Requires synthesis of the 2-alkynyl arylimidate starting material
Classical Syntheses (Bischler-Napieralski/Pomeranz-Fritsch) + Bromination Varies (e.g., POCl₃, H₂SO₄), then a brominating agentVariableWell-established methods for isoquinoline core, readily available starting materialsOften requires harsh conditions, may lack regioselectivity in bromination step[2]

Experimental Protocols

Direct C4-Halogenation of Isoquinoline

This method relies on a one-pot sequence involving a Boc₂O-mediated dearomatization, electrophilic bromination, and subsequent acid-promoted rearomatization.[1]

General Procedure: To a solution of the substituted isoquinoline (1.0 mmol) and Boc₂O (1.5 mmol) in THF (5 mL) is added NBS (1.2 mmol) at room temperature. The reaction mixture is stirred for a specified time (typically monitored by TLC). After completion, 6 N HCl (15 mL) is added, and the mixture is stirred for an additional period. The reaction is then neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Substrate (Isoquinoline)Yield of 4-Bromoisoquinoline
Unsubstituted62%
5-Nitro45%
5-Bromo77%
5-Phenyl65%

Table based on data from The Journal of Organic Chemistry, 2025, 90 (25), 8570-8577.[1]

Palladium-Catalyzed Annulation of 2-Alkynyl Benzyl Azides

This selective method constructs the 4-bromoisoquinoline skeleton through a palladium-catalyzed cyclization of a 2-alkynyl benzyl azide precursor.[2]

General Procedure: A mixture of the 2-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equiv.), and LiBr (2 equiv.) in MeCN (5 mL) is stirred at 80 °C for the time indicated by TLC monitoring. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the corresponding 4-bromoisoquinoline.[2]

R group on Azide PrecursorYield of 3-R-4-bromoisoquinoline
o-tolyl72%
p-methoxyphenyl78%

Table based on data from Journal of Chemical Research, 2013, 556-558.[2]

Metal-Free Brominative Annulation of 2-Alkynyl Arylimidates

This approach offers a metal-free alternative for the synthesis of 4-bromoisoquinolines at room temperature using an in situ generated bromoiodane.[3]

General Procedure: To a stirred solution of the 2-alkynyl arylimidate (0.1 mmol) in CH₂Cl₂ (1.0 mL) are added PIDA (0.12 mmol) and KBr (0.2 mmol) at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[3]

Substituent on ArylimidateYield of 4-Bromoisoquinoline Derivative
3-(o-tolyl)64%
3-(4-methoxyphenyl)51%
3-(naphthalen-2-yl)85%

Table based on data from The Journal of Organic Chemistry, 2024.[3]

Classical Isoquinoline Syntheses followed by Bromination

Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are foundational for constructing the isoquinoline core.[4][5] These reactions are typically followed by a separate bromination step to yield 4-bromoisoquinolines. However, direct and regioselective bromination at the C4 position can be challenging and often leads to mixtures of isomers, with bromination at C5 being a common outcome.[6]

Illustrative Two-Step Procedure (General Concept):

  • Bischler-Napieralski Reaction: A β-phenylethylamide is cyclized using a dehydrating agent like POCl₃ or P₂O₅ to yield a 3,4-dihydroisoquinoline, which is then oxidized (e.g., with Pd/C) to the corresponding isoquinoline.[4][7]

  • Bromination: The resulting isoquinoline is subjected to bromination. Achieving C4 selectivity often requires specific strategies, as direct electrophilic substitution can favor other positions.[6]

Due to the variability in both the isoquinoline synthesis and the subsequent bromination, a general yield range is difficult to provide and is highly substrate-dependent.

Mandatory Visualization

Synthetic_Workflow_Comparison cluster_direct Direct C4-Halogenation cluster_pd_cat Palladium-Catalyzed Annulation cluster_metal_free Metal-Free Brominative Annulation cluster_classical Classical Synthesis + Bromination d_start Isoquinoline d_reagents Boc₂O, NBS, HCl d_start->d_reagents One-pot d_product 4-Bromoisoquinoline d_reagents->d_product p_start 2-Alkynyl Benzyl Azide p_reagents PdBr₂, CuBr₂, LiBr p_start->p_reagents Cyclization p_product 4-Bromoisoquinoline p_reagents->p_product m_start 2-Alkynyl Arylimidate m_reagents PIDA, KBr m_start->m_reagents Annulation m_product 4-Bromoisoquinoline m_reagents->m_product c_start Aryl Aldehyde/ Amine c_iso Isoquinoline c_start->c_iso e.g., Pomeranz-Fritsch c_bromo Brominating Agent c_iso->c_bromo Bromination c_product 4-Bromoisoquinoline c_bromo->c_product

Caption: Comparative workflow of major synthetic routes to 4-bromoisoquinolines.

Bischler_Napieralski_Pathway start β-Phenylethylamide reagent1 POCl₃ or P₂O₅ start->reagent1 Cyclization intermediate1 3,4-Dihydroisoquinoline reagent1->intermediate1 reagent2 Oxidation (e.g., Pd/C) intermediate1->reagent2 Aromatization intermediate2 Isoquinoline reagent2->intermediate2 reagent3 Brominating Agent (e.g., NBS) intermediate2->reagent3 Bromination product 4-Bromoisoquinoline (and other isomers) reagent3->product

Caption: Logical workflow for the Bischler-Napieralski route to 4-bromoisoquinolines.

Conclusion

The synthesis of 4-bromoisoquinolines can be approached through several distinct strategies, each with its own set of advantages and limitations.

  • Direct C4-halogenation offers an efficient and cost-effective one-pot procedure for the direct conversion of readily available isoquinolines.

  • Palladium-catalyzed annulation provides high yields and excellent regioselectivity, making it a powerful tool for accessing specifically substituted 4-bromoisoquinolines, albeit at the cost of a multi-step substrate synthesis and the use of a precious metal catalyst.

  • Metal-free brominative annulation represents a green and mild alternative, affording high yields without the need for transition metals.

  • Classical syntheses followed by bromination remain relevant due to the well-established nature of the core isoquinoline-forming reactions. However, the final bromination step can suffer from a lack of regioselectivity, often requiring further optimization to favor the desired C4-isomer.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, scalability, cost considerations, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 4-bromoisoquinoline intermediates.

References

Benchmarking the Anticancer Activity of Novel Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1][2] This guide provides a comparative analysis of novel quinoline derivatives, presenting their cytotoxic activity against various cancer cell lines, detailing the experimental protocols used for their evaluation, and visualizing their mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Anticancer Activity of Novel Quinoline Derivatives

The in vitro anticancer efficacy of novel quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50% and are a key indicator of cytotoxic potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.385-Fluorouracil6.22
HCT-116 (Colon)5.345-Fluorouracil10.4
MCF-7 (Breast)5.215-Fluorouracil11.1
Compound 24dA549 (Lung)0.012Combretastatin A-4-
HCT-116 (Colon)0.016Combretastatin A-4-
K562 (Leukemia)0.009Combretastatin A-4-
H22 (Hepatoma)0.011Combretastatin A-4-
Bis-Quinoline Derivatives Compound 2aHeLa (Cervical)0.14SGI-1027-
HCT116 (Colon)0.3SGI-1027-
M14 (Melanoma)0.8SGI-1027-
HT1080 (Fibrosarcoma)0.9SGI-1027-
U937 (Leukemia)0.7SGI-1027-
HL60 (Leukemia)0.2SGI-1027-
Quinoline-Docetaxel Analogues Compound 6cMCF-7-MDR (Breast, resistant)0.0088Docetaxel0.180
Clinically Approved Quinoline Derivatives AnlotinibMultiple (VEGFR, FGFR, PDGFR, c-Kit inhibitor)Varies--
BosutinibMultiple (Src-Abl inhibitor)Varies--
CabozantinibMultiple (MET, AXL, VEGFR inhibitor)Varies--

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of quinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the quinoline derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at various concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoline derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies cluster_conclusion Outcome synthesis Synthesis of Novel Quinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt MTT Assay (Cytotoxicity, IC50) characterization->mtt Screening apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Potent Compounds cell_cycle Cell Cycle Analysis (Propidium Iodide) mtt->cell_cycle Potent Compounds western Western Blot (Protein Expression) apoptosis->western tubulin Tubulin Polymerization Assay cell_cycle->tubulin pathway Signaling Pathway Analysis tubulin->pathway western->pathway lead_compound Identification of Lead Compound(s) pathway->lead_compound

Figure 1: Experimental workflow for benchmarking novel quinoline derivatives.

tubulin_inhibition_pathway compound Quinoline-Chalcone Derivative (e.g., 24d) tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle microtubule->spindle Disrupts g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Figure 2: Tubulin polymerization inhibition by quinoline-chalcone derivatives.

apoptosis_induction_pathway compound Quinoline Derivative (e.g., 12e) ros Increased ROS Generation compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates mitochondria Mitochondrial Membrane Potential ros->mitochondria Depolarizes bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c Leads to caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis Executes

Figure 3: Apoptosis induction via ROS generation and caspase activation.

anlotinib_pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Processes anlotinib Anlotinib vegfr VEGFR anlotinib->vegfr Inhibits fgfr FGFR anlotinib->fgfr Inhibits pdgfr PDGFR anlotinib->pdgfr Inhibits c_kit c-Kit anlotinib->c_kit Inhibits pi3k_akt PI3K/AKT Pathway vegfr->pi3k_akt mapk_erk MAPK/ERK Pathway vegfr->mapk_erk fgfr->pi3k_akt fgfr->mapk_erk pdgfr->pi3k_akt c_kit->pi3k_akt angiogenesis Angiogenesis pi3k_akt->angiogenesis proliferation Cell Proliferation pi3k_akt->proliferation survival Cell Survival pi3k_akt->survival mapk_erk->proliferation

Figure 4: Multi-targeted signaling inhibition by Anlotinib.

References

Safety Operating Guide

Safe Disposal of 4-Bromoisoquinolin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Bromoisoquinolin-3-ol, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Considerations

This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard CategoryDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[2]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear impervious protective gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[1]

Disposal Workflow

The recommended and compliant method for the disposal of this compound is through an authorized hazardous waste collection service.[1][2][3][4] Attempting to neutralize or treat this chemical in a standard laboratory setting is not advised without a specific, validated protocol and the necessary institutional approvals. The following workflow outlines the procedural steps for preparing this chemical for disposal.

G cluster_prep Preparation Phase cluster_contain Containment Phase cluster_label Labeling and Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid or in solution) B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B Safety First C Select a Compatible, Sealable Waste Container B->C D Carefully Transfer Waste into the Container C->D E Avoid Generating Dust D->E F Securely Seal the Container D->F G Label Container with: 'Hazardous Waste', Chemical Name, and Hazard Symbols F->G Compliance Step H Store in a Designated, Well-Ventilated Area Away from Incompatibles G->H I Arrange for Pickup by an Authorized Waste Disposal Service H->I Final Step J Complete all Necessary Paperwork I->J

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, contaminated lab materials (e.g., weigh boats, filter paper), and solutions.

  • Do not mix this waste with other incompatible chemical waste.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the table above.

3. Waste Containment:

  • Select a robust, leak-proof container that is compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.

  • For solid waste, carefully transfer it into the container, minimizing the generation of dust.[1] Do not use air hoses for cleaning up spills.[1]

  • For liquid waste (solutions containing the compound), use a funnel to pour the waste into the container, avoiding splashes.

  • Contaminated items such as gloves, wipes, and plasticware should also be placed in the designated waste container.

4. Labeling:

  • Securely close the container.

  • Label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., harmful/irritant)

5. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.[1][3][4]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]

6. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.

  • Follow all institutional and local regulations for waste manifest and handover procedures. The disposal must be carried out by an authorized hazardous or special waste collection service.[1]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

Spill SizeProcedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[1] 3. Use an absorbent material for solutions. 4. Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[1] 5. Decontaminate the area with an appropriate solvent and then soap and water.
Major Spill 1. Evacuate the area immediately. 2. Alert your supervisor and the institutional EHS department. 3. Prevent entry to the affected area. 4. Allow only trained emergency response personnel to handle the cleanup.

References

Personal protective equipment for handling 4-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromoisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the structurally similar compound, 4-Bromoisoquinoline. It is imperative to handle this compound with care in a controlled laboratory setting.

Hazard Assessment

Based on data for analogous compounds, this compound should be treated as a potentially hazardous substance with the following anticipated risks:

  • Acute Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and face shieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a broad range of chemicals. For prolonged or direct contact, consider double-gloving or using thicker gloves. Always inspect gloves for tears or degradation before use.
Body Protection Chemical-resistant lab coatA lab coat should be worn to protect against skin contact and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify the accessibility of an emergency eyewash station and safety shower.

  • Assemble all necessary PPE and inspect it for any damage.

  • Prepare all required equipment and reagents before commencing work with the compound.

2. Handling:

  • Conduct all weighing and solution preparation of this compound inside a chemical fume hood.

  • Wear the full complement of recommended PPE at all times.

  • Avoid the generation of dust when handling the solid form.

  • Do not eat, drink, or smoke in the laboratory.

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill using an inert absorbent material.

  • Collect the spilled material into a clearly labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site according to your institution's established procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a compatible, labeled, and sealed waste container.

  • Contaminated Materials : Any materials, such as gloves, paper towels, or weighing paper, that come into contact with this compound should be disposed of as hazardous waste.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Task Assessment: Solid or Solution? start->task fume_hood Work in Fume Hood task->fume_hood Always spill_risk Potential for Splash or Spill? face_shield Add Face Shield spill_risk->face_shield Yes proceed Proceed with Experiment spill_risk->proceed No gloves Wear Nitrile Gloves fume_hood->gloves lab_coat Wear Lab Coat gloves->lab_coat goggles Wear Safety Goggles lab_coat->goggles goggles->spill_risk face_shield->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.